2-Fluoro-5-methoxybenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZLRHYLNXWZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379094 | |
| Record name | 2-Fluoro-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127667-01-0 | |
| Record name | 2-Fluoro-5-methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127667-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-methoxybenzonitrile is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile group on a benzene ring, imparts distinct chemical properties that are of significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols and structured data tables are presented to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature. It is characterized by the following identifiers and physical constants:
| Property | Value | Reference |
| CAS Number | 127667-01-0 | |
| Molecular Formula | C₈H₆FNO | |
| Molecular Weight | 151.14 g/mol | |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 80 - 84 °C | |
| Purity | >98.0% (GC) | |
| Synonyms | 3-Cyano-4-fluoroanisole |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the key spectral data and their interpretations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of a closely related compound, 2-Fluoro-5-methoxybenzamide, shows the following signals which can be used as a reference for interpreting the spectrum of this compound: a multiplet for the aromatic protons between δ 7.04 - 7.70 ppm and a singlet for the methoxy group protons at δ 3.77 ppm.[1] For this compound, the aromatic protons are expected in a similar region, with their multiplicities influenced by fluorine-proton coupling. The methoxy protons will appear as a singlet.
13C NMR: The carbon NMR spectrum provides insight into the carbon framework of the molecule. Based on the analysis of similar substituted benzonitriles and benzoic acids, the following chemical shift assignments can be predicted for this compound. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.[2]
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Analysis of a similar compound, 2-fluoro-5-methylbenzonitrile, shows a strong C≡N stretching vibration around 2252 cm⁻¹.[3] Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-O stretching of the methoxy group and C-F stretching will also be present in the fingerprint region.[3][4]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C≡N Stretch | ~2230 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Asymmetric C-O-C Stretch | ~1250 |
| Symmetric C-O-C Stretch | ~1040 |
| C-F Stretch | 1250 - 1000 |
Chemical Reactivity
The chemical behavior of this compound is dictated by its three functional groups: the nitrile, the fluorine atom, and the methoxy group, all attached to an aromatic ring.
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations.
-
Hydrolysis: The nitrile group can be hydrolyzed to a primary amide (2-fluoro-5-methoxybenzamide) and subsequently to a carboxylic acid (2-fluoro-5-methoxybenzoic acid) under acidic or basic conditions.[5] The hydrolysis to the amide can be achieved using hydrogen peroxide and potassium carbonate in DMSO.[1]
-
Reduction: The nitrile group can be reduced to a primary amine, (2-fluoro-5-methoxyphenyl)methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Aromatic Substitution Reactions
The fluorine and methoxy groups on the benzene ring direct the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The nitrile group is a deactivating, meta-directing group. The interplay of these electronic effects will determine the outcome of substitution reactions.
Experimental Protocols
Synthesis of 2-Fluoro-5-methoxybenzamide from this compound[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Potassium carbonate (K₂CO₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Dissolve this compound (2 g, 13.2 mmol) in DMSO (6.6 mL).
-
Add H₂O₂ (1.6 mL) and K₂CO₃ (274 mg, 1.98 mmol) to the solution.
-
Stir the resulting solution for 30 minutes at room temperature.
-
Quench the reaction with saturated NaHCO₃ solution (30 mL).
-
Extract the aqueous solution with EtOAc (50 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (0-10% EtOAc/petroleum ether) to yield 2-fluoro-5-methoxybenzamide as a white solid.
General Procedure for 1H and 13C NMR Spectroscopy[9]
Sample Preparation:
-
Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
A 400 MHz NMR spectrometer.
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00).
Visualizations
Caption: Synthesis of 2-Fluoro-5-methoxybenzamide.
Caption: Key reactions of the nitrile group.
References
Technical Guide: 2-Fluoro-5-methoxybenzonitrile (CAS: 127667-01-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details its chemical properties, synthesis, and potential applications, offering valuable insights for professionals in organic synthesis and drug discovery.
Core Chemical Information
This compound is a substituted benzonitrile featuring both a fluorine atom and a methoxy group, which enhance its reactivity and selectivity in various chemical reactions.[1] It is primarily utilized as a building block in the creation of more complex, biologically active molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 127667-01-0 | --INVALID-LINK-- |
| Molecular Formula | C₈H₆FNO | --INVALID-LINK-- |
| Molecular Weight | 151.14 g/mol | --INVALID-LINK-- |
| Appearance | White to almost white powder/crystal | --INVALID-LINK-- |
| Melting Point | 80 - 84 °C | --INVALID-LINK-- |
| Purity | ≥ 98% (GC) | --INVALID-LINK-- |
| Synonyms | 3-Cyano-4-fluoroanisole | --INVALID-LINK-- |
Table 2: Safety and Handling Information
| Hazard Information | Details |
| Signal Word | Danger |
| Hazard Statements | H301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell), P304 + P340 + P311 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor) |
| Storage | Store at 2 - 8 °C in a dry, well-ventilated place. |
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound proceeds from 2-fluoro-5-methoxybenzaldehyde oxime. The following protocol is based on established patent literature.
Materials:
-
2-fluoro-5-methoxybenzaldehyde oxime
-
Tetrahydrofuran (THF)
-
Trifluoroacetic anhydride
-
Triethylamine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 15 g of 2-fluoro-5-methoxybenzaldehyde oxime in 150 mL of tetrahydrofuran in a suitable reaction vessel.
-
To this solution, add 40 g of trifluoroacetic anhydride.
-
Slowly add 20 mL of triethylamine to the reaction mixture while stirring.
-
Monitor the reaction for completion using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add water to the concentrated residue and extract the aqueous phase with ethyl acetate.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Concentrate the dried organic phase to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
General Protocol for Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the molecule.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Acquisition: Obtain the IR spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic peaks for functional groups, such as the nitrile (C≡N) stretch (typically around 2220-2260 cm⁻¹) and C-O and C-F stretches.
3. Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to further confirm the structure. The predicted monoisotopic mass is 151.04333 Da.
Applications in Drug Discovery and Development
This compound is a valuable starting material for the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and for the development of anti-cancer agents.[1] Its utility lies in its ability to be incorporated into larger, more complex molecules, where the fluoro and methoxy substituents can influence the pharmacological properties of the final compound.
The general workflow for utilizing an intermediate like this compound in a drug discovery program is outlined below.
While no specific signaling pathways have been directly attributed to this compound itself, the final drug candidates synthesized from it may target a wide range of biological pathways implicated in disease. The fluorinated and methoxylated phenyl ring can serve as a key pharmacophoric element for binding to target proteins.
Conclusion
This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This guide provides essential technical information to aid researchers in its synthesis, characterization, and application in the development of novel bioactive compounds. Further research into the synthesis of new derivatives and their biological evaluation is a promising area for future drug discovery efforts.
References
An In-depth Technical Guide to 2-Fluoro-5-methoxybenzonitrile: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxybenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its molecular structure, physicochemical properties, a probable synthetic pathway with an experimental protocol, and a general characterization workflow.
Core Molecular and Physical Properties
This compound is a substituted aromatic nitrile. The presence of a fluorine atom, a methoxy group, and a nitrile group on the benzene ring imparts unique reactivity and makes it a versatile building block in organic synthesis.[1]
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₆FNO | [1][2] |
| Molecular Weight | 151.14 g/mol | [1][2] |
| CAS Number | 127667-01-0 | [1][2] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 80 - 84 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Synonyms | 3-Cyano-4-fluoroanisole | [1] |
Molecular Structure and Identification
The structure of this compound is characterized by a benzene ring substituted with a fluorine atom at position 2, a methoxy group at position 5, and a nitrile group at position 1.
Key Identifiers:
Synthesis and Experimental Protocol
Below is a plausible, generalized experimental protocol for the synthesis of this compound from 2-fluoro-5-methoxybenzaldehyde.
Experimental Protocol: Two-Step Synthesis from 2-Fluoro-5-methoxybenzaldehyde
Step 1: Synthesis of 2-Fluoro-5-methoxybenzaldehyde oxime
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-methoxybenzaldehyde in a suitable solvent such as aqueous ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride followed by a base (e.g., sodium acetate or pyridine) to neutralize the liberated HCl.
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, the product, 2-fluoro-5-methoxybenzaldehyde oxime, typically precipitates from the solution. The solid can be collected by filtration, washed with cold water, and dried.
Step 2: Dehydration of 2-Fluoro-5-methoxybenzaldehyde oxime to this compound
-
Reaction Setup: In a round-bottom flask, suspend the 2-fluoro-5-methoxybenzaldehyde oxime in a suitable solvent (e.g., toluene or dichloromethane).
-
Dehydrating Agent: Add a dehydrating agent. Common reagents for this transformation include phosphorus pentoxide, thionyl chloride, or acetic anhydride.
-
Reaction Execution: The reaction mixture is typically heated to reflux. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and quench it by carefully adding it to ice-water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or petroleum ether/ethyl acetate) to yield pure this compound.
Characterization Workflow
A standard workflow for the characterization of the synthesized this compound would involve a series of analytical techniques to confirm its identity and purity.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of target molecules in different fields:
-
Pharmaceutical Development: It is a building block for novel pharmaceuticals, particularly those targeting neurological disorders.[1]
-
Agrochemicals: This compound is utilized in the formulation of effective pesticides and herbicides.[1]
-
Material Science: It is explored for its potential in creating advanced polymers and coatings with enhanced durability and chemical resistance.[1]
-
Fluorescent Probes: The unique electronic properties of this molecule make it a candidate for the development of fluorescent probes for biological imaging.[1]
References
An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Fluoro-5-methoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. This document details two core synthesis routes, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and crop protection chemicals. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile moiety, imparts specific electronic and steric properties that are often sought after in the design of biologically active molecules. This guide explores two principal synthetic strategies for its preparation: a multi-step synthesis commencing from 4-fluoroanisole and a route involving the Sandmeyer reaction of 2-fluoro-5-methoxyaniline.
Synthesis Pathway 1: From 4-Fluoroanisole via Formylation and Oximation
This pathway involves the introduction of a formyl group onto the 4-fluoroanisole ring, followed by conversion to an oxime and subsequent dehydration to the desired nitrile.
Logical Workflow
Experimental Protocols
Step 1: Vilsmeier-Haack Formylation of 4-Fluoroanisole
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds like 4-fluoroanisole.
-
Reagents: 4-Fluoroanisole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium acetate, Water.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a stirrer, under a nitrogen atmosphere, cool anhydrous DMF to 0°C.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Add a solution of 4-fluoroanisole (1 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium acetate.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-fluoro-5-methoxybenzaldehyde by vacuum distillation or column chromatography.
-
Step 2: Oximation of 2-Fluoro-5-methoxybenzaldehyde
-
Reagents: 2-Fluoro-5-methoxybenzaldehyde, Hydroxylamine hydrochloride, Sodium hydroxide, Ethanol, Water.
-
Procedure:
-
Dissolve 2-fluoro-5-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the oxime can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-fluoro-5-methoxybenzaldehyde oxime.
-
Step 3: Dehydration of 2-Fluoro-5-methoxybenzaldehyde Oxime
-
Reagents: 2-Fluoro-5-methoxybenzaldehyde oxime, Acetic anhydride.
-
Procedure:
-
In a round-bottom flask, suspend 2-fluoro-5-methoxybenzaldehyde oxime (1 equivalent) in acetic anhydride (3-5 equivalents).
-
Heat the mixture to reflux (approximately 140°C) for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it carefully onto crushed ice with stirring.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization.
-
Quantitative Data
| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| Vilsmeier-Haack | 4-Fluoroanisole | POCl₃, DMF | 2-Fluoro-5-methoxybenzaldehyde | 70-85 |
| Oximation | 2-Fluoro-5-methoxybenzaldehyde | NH₂OH·HCl, NaOH | 2-Fluoro-5-methoxybenzaldehyde oxime | 90-95 |
| Dehydration | 2-Fluoro-5-methoxybenzaldehyde oxime | Acetic anhydride | This compound | 80-90 |
Synthesis Pathway 2: Sandmeyer Reaction of 2-Fluoro-5-methoxyaniline
The Sandmeyer reaction provides a direct method to introduce a nitrile group onto an aromatic ring via a diazonium salt intermediate.[1][2]
Logical Workflow
Experimental Protocol
-
Reagents: 2-Fluoro-5-methoxyaniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Sodium cyanide (NaCN), Water, Toluene.
-
Procedure:
-
Diazotization:
-
In a three-necked flask, dissolve 2-fluoro-5-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Cyanation:
-
In a separate larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Cool this solution to 0-5°C.
-
Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with toluene (3 x 50 mL).
-
Combine the organic layers and wash with a dilute sodium hydroxide solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
-
-
Quantitative Data
| Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| Sandmeyer Reaction | 2-Fluoro-5-methoxyaniline | NaNO₂, HCl, CuCN | This compound | 65-80 |
Conclusion
Both presented pathways offer viable routes for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, scalability, and safety considerations associated with the reagents, particularly the use of cyanides in the Sandmeyer reaction. The multi-step synthesis from 4-fluoroanisole may be preferred for its avoidance of highly toxic diazonium salt intermediates in the final step, while the Sandmeyer reaction offers a more convergent approach. The detailed protocols and data provided in this guide are intended to assist researchers in the successful synthesis of this important chemical intermediate.
References
In-Depth Technical Guide: Safety Data for 2-Fluoro-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data for 2-Fluoro-5-methoxybenzonitrile (CAS No. 127667-01-0). The information is compiled from various supplier safety data sheets and toxicological resources to assist researchers and professionals in the safe handling, storage, and use of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The signal word for this chemical is "Danger".[1][2] The following tables summarize its hazard classifications and statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | 3 |
| Acute Toxicity, Dermal | 3 |
| Acute Toxicity, Inhalation | 3 |
| Skin Corrosion/Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
Table 2: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled.[1][2][3] |
| Hazard | H315 | Causes skin irritation.[1][2] |
| Hazard | H335 | May cause respiratory irritation.[1][2] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| Precautionary | P270 | Do not eat, drink or smoke when using this product.[3] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |
| Precautionary | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3] |
| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of water.[3] |
| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
| Precautionary | P361 + P364 | Take off immediately all contaminated clothing and wash it before reuse.[3] |
| Precautionary | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol [2][4] |
| Appearance | White to almost white powder to crystal[4] |
| Melting Point | 80 - 84 °C[4] |
| Purity | ≥ 98% (GC)[4] |
| Storage Temperature | 2 - 8 °C[4] |
Experimental Protocols for Toxicological Assessment
Acute Oral Toxicity - Limit Test
The acute oral toxicity is often determined using a limit test, as described in regulatory guidelines.
Objective: To determine if a substance is likely to cause death at a specified dose.
Methodology:
-
Animal Model: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Dosage: A limit dose of 2000 mg/kg body weight is commonly used. For substances with expected higher toxicity, a lower starting dose is selected.
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
Skin Irritation - In Vitro Reconstructed Human Epidermis (RhE) Test (OECD 439)
This in vitro test is used to predict the skin irritation potential of chemicals.
Objective: To assess the potential of a substance to cause skin irritation.
Methodology:
-
Test System: A reconstructed human epidermis model, which is a three-dimensional model of human-derived epidermal keratinocytes.
-
Application: The test chemical is applied topically to the surface of the skin tissue model.
-
Exposure and Incubation: The exposure time is typically up to 60 minutes, followed by a post-exposure incubation period of approximately 42 hours.
-
Viability Assessment: Cell viability is measured using the MTT assay. The reduction of MTT to a blue formazan salt by metabolically active cells is quantified by measuring the optical density.
-
Classification: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.
Respiratory Irritation - In Vitro Reconstructed Human Airway Epithelium Model
This in vitro method is used to assess the potential for respiratory tract irritation.
Objective: To evaluate the irritant effect of a chemical on the respiratory epithelium.
Methodology:
-
Test System: A three-dimensional model of human bronchial or tracheal epithelium cultured at the air-liquid interface.
-
Exposure: The test substance is applied to the apical surface of the tissue model, mimicking inhalation exposure.
-
Endpoint Measurement: A variety of endpoints can be measured, including cytotoxicity (e.g., LDH release), changes in tissue morphology, and the release of inflammatory mediators (e.g., cytokines and chemokines).
-
Data Analysis: The results are compared to negative and positive controls to determine the irritant potential of the substance.
Safety Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships for handling and responding to incidents involving this compound.
Caption: Hazard Identification and Mitigation Workflow for this compound.
Caption: First Aid Response Protocol for Exposure to this compound.
Conclusion
This compound is a compound with significant acute toxicity, as well as being a skin and respiratory irritant. While specific quantitative toxicological data is not widely published, the provided hazard classifications and precautionary statements necessitate stringent safety measures. Researchers and drug development professionals must adhere to the recommended handling, storage, and personal protective equipment guidelines to minimize exposure risks. The experimental protocols outlined in this guide provide a framework for the types of studies required for a more comprehensive toxicological profile of this compound.
References
Solubility Profile of 2-Fluoro-5-methoxybenzonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-5-methoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Core Concepts: Physicochemical Properties
This compound is a white to almost white crystalline powder.[1][2] Its chemical structure, featuring a nitrile group, a fluoro group, and a methoxy group on a benzene ring, governs its solubility characteristics. The presence of the polar nitrile and methoxy groups, combined with the nonpolar aromatic ring, allows for solubility in a range of organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆FNO | [1][3] |
| Molecular Weight | 151.14 g/mol | [1][3] |
| Melting Point | 80 - 84 °C | [1] |
| Appearance | White to almost white powder to crystal | [1][2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative solubility information has been reported and is summarized in the table below.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [2] |
| Dichloromethane | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Water | Low Solubility | [4] |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent, adapted from established protocols for similar benzonitrile derivatives.[5] This method, known as the isothermal shake-flask method, is a reliable technique for determining the equilibrium solubility of a solid compound.
Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (e.g., methanol, dichloromethane, chloroform)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically by analyzing samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the excess solid to sediment.
-
Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any remaining solid microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Analysis:
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility (S) of this compound in the solvent at the specified temperature using the following formula:
S (g/L) = C * DF
Where:
-
C is the concentration of the diluted solution as determined by the analytical method (in g/L).
-
DF is the dilution factor.
-
Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
This comprehensive guide provides the available solubility information and a robust experimental protocol for this compound, empowering researchers to effectively utilize this compound in their work. The provided workflow diagram offers a clear visual representation of the steps involved in quantitative solubility determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 127667-01-0 [amp.chemicalbook.com]
- 3. This compound AldrichCPR 127667-01-0 [sigmaaldrich.com]
- 4. This compound | CAS 22843-47-2 | Properties, Applications & Safety Data – China Manufacturer & Supplier [nj-finechem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methoxybenzonitrile
This technical guide provides a comprehensive overview of the melting and boiling points of 2-Fluoro-5-methoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and relevant chemical synthesis information.
Physicochemical Data of this compound
The physical properties of this compound are crucial for its handling, reaction optimization, and purification. The melting point is a well-documented experimental value, while the boiling point is a predicted value.
| Property | Value | Source |
| Melting Point | 80 - 84 °C | [1] |
| 77 - 80 °C | [2] | |
| 81 - 85 °C | [3] | |
| Boiling Point | 232.7 ± 25.0 °C (Predicted) | [2] |
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is fundamental in chemical analysis for identifying substances and assessing their purity.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. A sharp melting range typically indicates a high degree of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, which can be an oil bath (e.g., Thiele tube) or a metal block heating system.
-
Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Methodology: Micro Boiling Point Determination (Siwoloboff Method)
-
Sample Preparation: A small quantity (a few milliliters) of the liquid sample is placed in a small test tube or fusion tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample. The test tube is then attached to a thermometer.
-
Heating: The assembly is heated in a suitable bath. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the bath is allowed to cool slowly.
-
Boiling Point Reading: The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point of the substance.
Synthesis of this compound
Understanding the synthesis of this compound is valuable for researchers working with this intermediate. A common synthetic route involves the dehydration of an oxime precursor.
References
Spectroscopic Characterization of 2-Fluoro-5-methoxybenzonitrile: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-5-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound. This data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.30 | dd | JHF ≈ 8.5, JHH ≈ 3.0 | H-6 |
| ~7.15 | dd | JHH ≈ 8.5, JHH ≈ 4.5 | H-3 |
| ~6.95 | ddd | JHH ≈ 8.5, JHH ≈ 3.0, JHF ≈ 2.0 | H-4 |
| ~3.85 | s | - | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-2 |
| ~156 | C-5 |
| ~125 | C-6 |
| ~118 (d, ²JCF ≈ 20 Hz) | C-4 |
| ~116 (d, ²JCF ≈ 25 Hz) | C-3 |
| ~115 | C-1 |
| ~105 (d, ⁴JCF ≈ 5 Hz) | CN |
| ~56 | -OCH₃ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3100 | Aromatic C-H stretch |
| ~2950-3000 | Aliphatic C-H stretch (-OCH₃) |
| ~2230 | C≡N stretch |
| ~1600, ~1500 | Aromatic C=C stretch |
| ~1250 | Aryl-O stretch |
| ~1030 | C-F stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 151 | [M]⁺ (Molecular Ion) |
| 136 | [M - CH₃]⁺ |
| 122 | [M - HCN]⁺ |
| 108 | [M - CO]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1] The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the spectra on a 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 1-10 µg/mL.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) ionization is a common technique for small, relatively volatile molecules and will likely produce a clear fragmentation pattern. Electrospray ionization (ESI) can also be used, which is a softer ionization technique that will likely show a prominent molecular ion peak.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu). The resulting spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
References
An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-Fluoro-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-methoxybenzonitrile is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The strategic placement of the fluorine and methoxy substituents on the benzene ring significantly influences the reactivity of the nitrile group, making it a versatile handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, including detailed experimental protocols for key transformations, quantitative data, and visualizations of reaction pathways and experimental workflows. The presence of a fluorine atom can enhance metabolic stability and binding affinity in derivative compounds, while the methoxy group can modulate solubility and electronic properties, making this scaffold particularly interesting for drug discovery.[2][3]
Electronic Effects of Substituents on Nitrile Reactivity
The reactivity of the nitrile group is dictated by the electrophilicity of the carbon atom. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.
In this compound, the fluorine atom at the ortho position acts as a weak electron-withdrawing group through its inductive effect, which is expected to slightly activate the nitrile group towards nucleophiles. The methoxy group at the para position to the fluorine and meta to the nitrile is a strong electron-donating group through its resonance effect. This electron-donating character is anticipated to decrease the overall electrophilicity of the nitrile carbon, potentially making reactions with nucleophiles less facile compared to unsubstituted benzonitrile. The interplay of these opposing electronic effects governs the specific reaction conditions required for transformations of the nitrile group.
Key Reactions of the Nitrile Group
The nitrile group of this compound can undergo a range of important transformations, including hydrolysis to amides and carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones.
Hydrolysis
The hydrolysis of nitriles is a fundamental transformation that can proceed in a stepwise manner, first yielding an amide and then a carboxylic acid. This process can be catalyzed by either acid or base.
The nitrile can be selectively hydrolyzed to the corresponding amide under controlled conditions.
Table 1: Quantitative Data for the Synthesis of 2-Fluoro-5-methoxybenzamide [4]
| Reagent/Parameter | Value |
| Starting Material | This compound |
| Reagents | Hydrogen peroxide, Potassium carbonate |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 20°C |
| Reaction Time | 30 minutes |
| Product | 2-Fluoro-5-methoxybenzamide |
| Yield | Not explicitly stated, but a detailed protocol is provided. |
Experimental Protocol: Synthesis of 2-Fluoro-5-methoxybenzamide [4]
-
To a solution of this compound (2 g, 13.2 mmol) in DMSO (6.6 mL), add hydrogen peroxide (1.6 mL) and potassium carbonate (274 mg, 1.98 mmol).
-
Stir the resulting solution for 30 minutes at room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Extract the aqueous solution with ethyl acetate (50 mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (0-10% ethyl acetate/petroleum ether) to obtain 2-fluoro-5-methoxybenzamide as a white solid.
Complete hydrolysis to the carboxylic acid typically requires more forcing conditions, such as heating in the presence of a strong acid or base. While a specific protocol for the complete hydrolysis of this compound was not found in the searched literature, a reliable method can be adapted from the hydrolysis of the structurally similar 2-Fluoro-5-formylbenzonitrile.[2]
Table 2: Representative Quantitative Data for the Hydrolysis of a Substituted Benzonitrile to a Benzoic Acid [2]
| Reagent/Parameter | Value |
| Starting Material | 2-Fluoro-5-formylbenzonitrile |
| Reagent | Aqueous Sulfuric Acid (50-70%) |
| Temperature | Reflux |
| Reaction Time | Several hours |
| Product | 2-Fluoro-5-formylbenzoic Acid |
| Yield | High (not specified quantitatively) |
Experimental Protocol: Synthesis of 2-Fluoro-5-methoxybenzoic Acid (Adapted) [2]
-
Prepare a 50-70% aqueous solution of sulfuric acid by carefully adding concentrated sulfuric acid to water.
-
Add this compound to the sulfuric acid solution.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the solid to obtain 2-Fluoro-5-methoxybenzoic acid. Further purification can be achieved by recrystallization.
Reduction to (2-Fluoro-5-methoxyphenyl)methanamine
The reduction of the nitrile group provides a direct route to primary amines, which are crucial intermediates in the synthesis of pharmaceuticals. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Table 3: General Conditions for Nitrile Reduction
| Method | Reagent/Catalyst | Solvent | General Conditions | Product |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Reflux, followed by aqueous workup | Primary Amine |
| Catalytic Hydrogenation | H₂, Raney Nickel or Pd/C | Ethanol, Methanol | Elevated pressure and temperature | Primary Amine |
Experimental Protocol: General Procedure for the Reduction of a Benzonitrile with LiAlH₄
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting solid and wash it with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2-Fluoro-5-methoxyphenyl)methanamine. The product can be further purified by distillation or by salt formation.
Reaction with Organometallic Reagents
Grignard reagents add to the nitrile group to form an intermediate imine salt, which upon hydrolysis yields a ketone.[5] This reaction is a valuable method for the formation of carbon-carbon bonds.
Table 4: General Conditions for the Reaction of Nitriles with Grignard Reagents [5]
| Reagent/Parameter | Description |
| Starting Material | This compound |
| Reagent | Grignard Reagent (e.g., Phenylmagnesium bromide) |
| Solvent | Anhydrous Diethyl ether or THF |
| Temperature | 0°C to room temperature |
| Workup | Aqueous acid (e.g., HCl) |
| Product | Ketone (e.g., (2-Fluoro-5-methoxyphenyl)(phenyl)methanone) |
Experimental Protocol: General Procedure for the Reaction of a Benzonitrile with a Grignard Reagent [5]
-
In a flame-dried, three-necked flask under an inert atmosphere, place a solution of the Grignard reagent in anhydrous diethyl ether or THF.
-
Cool the solution in an ice bath.
-
Add a solution of this compound in the same anhydrous solvent dropwise to the Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Cool the reaction mixture again in an ice bath and hydrolyze the intermediate imine salt by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or recrystallization.
Visualizations
Reaction Pathways
Caption: General mechanisms for acid and base-catalyzed nitrile hydrolysis.
Caption: General mechanisms for nitrile reduction and Grignard addition.
Experimental Workflow
Caption: Synthetic workflow for the preparation of drug intermediates.
Conclusion
This compound is a versatile synthetic intermediate due to the reactivity of its nitrile group. The electronic nature of the fluoro and methoxy substituents provides a nuanced reactivity profile that can be exploited for the synthesis of a wide array of complex molecules. The key transformations of the nitrile group—hydrolysis, reduction, and addition of organometallic reagents—provide access to amides, carboxylic acids, primary amines, and ketones, respectively. These functional groups are cornerstones of medicinal chemistry, making this compound a valuable starting material for the development of new therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Role of Fluorine Substitution in 2-Fluoro-5-methoxybenzonitrile Reactivity
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of 2-Fluoro-5-methoxybenzonitrile, a versatile chemical intermediate. The presence and position of the fluorine atom, in conjunction with the methoxy and nitrile functional groups, impart unique reactivity to the molecule. This document explores the electronic effects of fluorine substitution, its influence on key reaction pathways, and its applications as a building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 127667-01-0 | [1][3] |
| Molecular Formula | C₈H₆FNO | [1] |
| Molecular Weight | 151.14 g/mol | [1][3] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 77-84 °C | [1][4] |
| Boiling Point | 232.7 ± 25.0 °C (Predicted) | [4] |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [4] |
| Purity | ≥ 98% | [1][3] |
| Synonyms | 3-Cyano-4-fluoroanisole | [1] |
| InChI Key | VBZLRHYLNXWZIU-UHFFFAOYSA-N | [3] |
| SMILES | COC1=CC(C#N)=C(F)C=C1 | [5] |
The Influence of Fluorine on Aromatic Ring Reactivity
The reactivity of this compound is largely dictated by the interplay of the electronic properties of its three functional groups. The fluorine atom, in particular, plays a pivotal role due to its high electronegativity.
Electronic Effects of Fluorine
Fluorine exerts two opposing electronic effects on the aromatic ring:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the benzene ring through the sigma bond. This effect deactivates the ring towards electrophilic aromatic substitution (EAS) but is a key factor in activating the ring for nucleophilic aromatic substitution (SNAr).
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. While fluorine is a weak pi-donor compared to other halogens, this resonance effect directs incoming electrophiles to the ortho and para positions.
In this compound, the powerful electron-withdrawing nature of both the fluorine atom and the ortho-nitrile group (-I and -R effects) significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity influenced by the fluorine atom is nucleophilic aromatic substitution (SNAr). The carbon atom attached to the fluorine (C2) is activated by the strong electron-withdrawing nitrile group at the ortho position. This activation facilitates the attack of a nucleophile and stabilizes the negatively charged intermediate, known as a Meisenheimer complex.
In SNAr reactions, fluorine can be an excellent leaving group, contrary to its behavior in aliphatic substitutions.[6] Studies on related halo-benzonitrile derivatives have shown the order of leaving group reactivity to be F >> Br > Cl >>> I, highlighting the favorability of fluorine displacement in activated aromatic systems.[6][7] This makes this compound a valuable substrate for introducing a wide range of nucleophiles at the C2 position.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful synthetic strategy for functionalizing aromatic rings with high regioselectivity.[8] In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[8]
For this compound, both the fluorine and methoxy groups can act as DMGs.
-
The methoxy group is a well-established DMG, capable of directing lithiation to its ortho positions (C4 and C6).
-
The fluorine atom can also serve as a DMG, directing lithiation to C3.
The outcome of a DoM reaction on this substrate depends on the specific base and reaction conditions used, which can favor one directing group over the other, leading to selective functionalization at different positions on the ring.[9][10]
Experimental Protocols and Data
This section provides a representative experimental protocol and summarizes relevant reaction data.
Representative Experimental Protocol: Nucleophilic Aromatic Substitution
The following protocol describes a general procedure for the substitution of the fluorine atom with an amine nucleophile.
Objective: To synthesize a 2-(amino)-5-methoxybenzonitrile derivative.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound, potassium carbonate, and the amine nucleophile.
-
Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(amino)-5-methoxybenzonitrile derivative.
Quantitative Reaction Data
The unique electronic properties conferred by the fluorine atom lead to high efficiency in certain reactions. The table below presents data for related fluorinated benzonitrile derivatives to illustrate typical reaction yields.
| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |
| Cyanation | 3-Bromo-4-fluorobenzaldehyde | CuCN, NMP | 2-Fluoro-5-formylbenzonitrile | 76.1 | [11] |
| [¹⁸F]Fluorination | 3-Fluoro-5-methylbenzonitrile | K[¹⁸F]F/Kryptofix 2.2.2, DMSO | 3-[¹⁸F]Fluoro-5-methylbenzonitrile | 64 | [6] |
| [¹⁸F]Fluorination | 3-Bromo-5-methylbenzonitrile | K[¹⁸F]F/Kryptofix 2.2.2, DMSO | 3-[¹⁸F]Fluoro-5-methylbenzonitrile | 13 | [6] |
| [¹⁸F]Fluorination | 3-Chloro-5-methylbenzonitrile | K[¹⁸F]F/Kryptofix 2.2.2, DMSO | 3-[¹⁸F]Fluoro-5-methylbenzonitrile | 9 | [6] |
Note: The data illustrates the high reactivity of an existing fluorine atom as a leaving group in nucleophilic aromatic substitution compared to other halogens.
Applications in Drug Discovery and Organic Synthesis
The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[12] Fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[12][13]
This compound serves as a key building block for synthesizing a variety of biologically active molecules.[1] Its defined reactivity allows for the precise and selective introduction of different functional groups, making it an invaluable intermediate in the development of novel therapeutics, particularly for neurological disorders, as well as in the formulation of modern agrochemicals.[1][2] The ability to readily displace the fluorine atom via SNAr or to functionalize the ring through DoM provides synthetic chemists with versatile pathways to complex molecular architectures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. This compound CAS#: 127667-01-0 [amp.chemicalbook.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Page loading... [wap.guidechem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide to 4-Fluoro-3-methoxybenzonitrile
An Essential Building Block in Modern Chemistry
This technical guide provides a comprehensive overview of 4-Fluoro-3-methoxybenzonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document details its chemical identity, physicochemical properties, synthesis, and applications, presenting data in a clear and accessible format.
Chemical Identity and Nomenclature
The compound, often ambiguously referred to as 3-Cyano-4-fluoroanisole, is most accurately identified by its IUPAC name, 4-Fluoro-3-methoxybenzonitrile . Its unique structure, featuring a nitrile group, a fluorine atom, and a methoxy group on a benzene ring, makes it a versatile precursor in organic synthesis.
Alternative Names and Synonyms:
-
3-methoxy-4-fluorobenzonitrile
-
4-fluoro-3-methoxy benzonitrile
-
4-fluoro-3-methoxy-benzonitrile
-
Benzonitrile, 4-fluoro-3-methoxy-
-
4-fluoro-3-methoxybenzenecarbonitrile
The structural representation of 4-Fluoro-3-methoxybenzonitrile is illustrated in the following diagram:
A Technical Guide to High-Purity 2-Fluoro-5-methoxybenzonitrile for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity 2-Fluoro-5-methoxybenzonitrile, a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document outlines commercial sources, key technical specifications, and representative experimental protocols for its synthesis and purification, designed to assist researchers in sourcing and utilizing this critical reagent.
Commercial Suppliers and Specifications
Sourcing high-purity this compound is crucial for reproducible and reliable experimental outcomes. Several chemical suppliers offer this compound at various purity levels. Below is a summary of offerings from prominent commercial vendors.
| Supplier | Product Name/Grade | Purity Specification | CAS Number |
| TCI America | This compound | >98.0% (GC)[1] | 127667-01-0[1] |
| Thermo Scientific Chemicals | This compound | 98%[2] | 127667-01-0[2] |
| Chem-Impex | This compound | ≥ 98% (GC)[3] | 127667-01-0[3] |
| Hebei Mujin Biotechnology Co.,Ltd | This compound | 99%[4] | 127667-01-0[4] |
| Sigma-Aldrich | This compound, AldrichCPR | No analytical data provided; sold for early discovery research[5] | 127667-01-0[5] |
Note: Purity and specifications can vary by batch. It is imperative to obtain and review the lot-specific Certificate of Analysis (CoA) before use.
Key Technical Data
| Property | Value |
| CAS Number | 127667-01-0[1][2][3][5] |
| Molecular Formula | C₈H₆FNO[1][3][6] |
| Molecular Weight | 151.14 g/mol [1][3][6] |
| Appearance | White to almost white powder or crystal[3] |
| Melting Point | 80 - 84 °C[3] |
| Synonyms | 3-Cyano-4-fluoroanisole[3] |
Experimental Protocols
The following sections detail representative methodologies for the synthesis, purification, and quality control of this compound. These protocols are provided for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.
Representative Synthesis Protocol
This protocol is a representative example of a nucleophilic aromatic substitution to introduce the nitrile functionality.
Reaction: Cyanation of 2-Bromo-4-fluoroanisole.
Materials:
-
2-Bromo-4-fluoroanisole
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-Bromo-4-fluoroanisole and Copper(I) cyanide in anhydrous DMF.
-
Heat the reaction mixture to reflux (approximately 150-155°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid in water to decompose the copper salts.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification Protocol: Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as isopropanol or an ethyl acetate/hexane mixture.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent. The typical appearance of the purified product is a white to off-white crystalline solid.[3]
Quality Control Protocol: Purity Assessment by Gas Chromatography (GC)
Instrument and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A standard non-polar capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetone or ethyl acetate).
-
Prepare a sample solution of the synthesized and purified product at a similar concentration.
-
Inject the standard solution to determine the retention time.
-
Inject the sample solution to analyze its purity based on the peak area percentage. The purity is calculated as the area of the main peak divided by the total area of all peaks. Suppliers typically report purities of ≥98% by GC.[1][3]
Workflow and Pathway Visualizations
The following diagrams illustrate key logical workflows for sourcing and utilizing high-purity this compound in a research and development setting.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. m.chemicalbook.com [m.chemicalbook.com]
- 5. This compound AldrichCPR 127667-01-0 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Fluoro-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of quinazoline derivatives, a critical scaffold in medicinal chemistry, utilizing 2-Fluoro-5-methoxybenzonitrile as a versatile starting material. The protocols detailed herein are based on established synthetic methodologies for analogous 2-fluorobenzonitriles, offering a robust foundation for the generation of diverse quinazoline libraries for drug discovery and development.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic incorporation of substituents on the quinazoline core allows for the fine-tuning of their pharmacological profiles. This compound is a valuable precursor for the synthesis of 7-methoxyquinazoline derivatives. The electron-withdrawing nature of the nitrile group activates the ortho-fluorine atom for nucleophilic aromatic substitution (SNAr), providing a direct and efficient route to construct the quinazoline ring system.
These protocols outline the synthesis of two key classes of quinazoline derivatives from this compound: 2-substituted-7-methoxyquinazolines via reaction with amidines and 2-amino-7-methoxyquinazoline via reaction with guanidine.
Proposed Synthetic Pathways
The general strategy for the synthesis of quinazoline derivatives from this compound involves a two-step, one-pot process:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom of this compound is displaced by a nitrogen nucleophile, such as an amidine or guanidine, in the presence of a base.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the fused pyrimidine ring of the quinazoline core.
This approach is highly adaptable, allowing for the introduction of various substituents at the 2-position of the quinazoline ring by selecting the appropriate amidine starting material.
The Role of 2-Fluoro-5-methoxybenzonitrile in the Synthesis of PARP Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 2-Fluoro-5-methoxybenzonitrile as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. It is intended to guide researchers and professionals in the field of drug development through the strategic importance of this building block and its application in synthesizing potent anti-cancer agents.
Introduction
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, including DNA repair and programmed cell death.[1][2] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations.[3] The synthesis of these complex molecules often relies on the use of versatile and strategically functionalized building blocks. This compound is one such key intermediate, offering a scaffold that can be elaborated into the core structures of various PARP inhibitors. Its fluorine and methoxy substituents provide handles for synthetic transformations and can influence the pharmacokinetic properties of the final drug molecule.[4]
PARP Signaling Pathway in DNA Repair
The PARP family of enzymes, particularly PARP1 and PARP2, are central to the base excision repair (BER) pathway, a critical mechanism for repairing single-strand DNA breaks (SSBs).[5] Upon detection of DNA damage, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other target proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the repair of the lesion.[2][3] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised. When PARP is inhibited in these cells, SSBs are not efficiently repaired, leading to the accumulation of DSBs during DNA replication. With a deficient HR pathway, these cells are unable to repair the DSBs, resulting in cell death through a concept known as synthetic lethality.[3]
References
- 1. medkoo.com [medkoo.com]
- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20180057464A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Knoevenagel Condensation with 2-Fluoro-5-methoxybenzonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[1][2] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base, to produce an α,β-unsaturated product.[1][2] This reaction is of significant interest in medicinal chemistry and drug development as the resulting α,β-unsaturated systems are present in numerous biologically active molecules and can serve as key intermediates in the synthesis of pharmaceuticals.
Derivatives of 2-fluoro-5-methoxybenzonitrile are valuable substrates in Knoevenagel condensations, leading to the formation of substituted acrylonitriles. The presence of the fluorine atom and methoxy group can impart unique electronic properties and conformational constraints to the final products, potentially enhancing their biological activity and pharmacokinetic profiles. This document provides detailed protocols and application notes for conducting the Knoevenagel condensation with this compound derivatives.
Applications in Drug Development
The products of Knoevenagel condensation, particularly α,β-unsaturated nitriles, are precursors to a wide range of heterocyclic compounds and are themselves investigated for various therapeutic applications. The resulting compounds from this compound can be explored for their potential as:
-
Anticancer Agents: Many Knoevenagel condensation products have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[3][4]
-
Antimicrobial Agents: The α,β-unsaturated system can act as a Michael acceptor, a mechanism exploited in the design of antimicrobial compounds.[3]
-
Enzyme Inhibitors: The specific substitution pattern of the benzonitrile derivative can be tailored to design inhibitors for various enzymes implicated in disease.
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
This protocol describes the synthesis of octyl 2-cyano-3-(2-fluoro-5-methoxyphenyl)acrylate, adapted from a procedure for the synthesis of various ring-disubstituted phenylcyanoacrylates.[5][6]
Materials:
-
2-Fluoro-5-methoxybenzaldehyde
-
Octyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-5-methoxybenzaldehyde (1.0 equivalent) and octyl cyanoacetate (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. If so, collect the solid product by vacuum filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Fluoro-5-methoxybenzaldehyde | Octyl cyanoacetate | Piperidine | Not specified | Not specified | Not specified | Not specified in abstract | [5][6] |
| Aromatic Aldehydes | Malononitrile | Piperidine | Ethanol | Room Temp. | Varies | High | [3] |
| 2-Chloro-6-fluorobenzaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Toluene | Reflux | Varies | High | [3] |
| Benzaldehyde | Malononitrile | Fe3O4@RF/Pr-NH2 | Ethanol | 60 °C | 10-50 min | 87-97 | [7] |
| Aromatic Aldehydes | Malononitrile | None (Grinding) | Solvent-free | Room Temp. | Varies | Good | [8] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Knoevenagel condensation.
General Reaction Mechanism
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Fluoro-5-methoxybenzonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Fluoro-5-methoxybenzonitrile as a key intermediate in the synthesis of agrochemicals. While specific, commercially named agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, its structural motifs are present in patented herbicidal compounds. This document outlines a representative synthetic application based on patent literature, providing a detailed experimental protocol for the synthesis of a novel herbicidal agent.
Introduction
This compound, also known as 3-Cyano-4-fluoroanisole, is a versatile chemical building block utilized in the development of new agrochemicals, particularly herbicides.[1] The presence of the fluorine atom and the methoxy group on the benzonitrile scaffold allows for targeted chemical modifications, influencing the biological activity and selectivity of the final product. The fluorinated nature of this intermediate is particularly significant as the incorporation of fluorine is a well-established strategy in agrochemical design to enhance efficacy, metabolic stability, and bioavailability.
Application: Synthesis of a Novel Triazolopyrimidine Herbicide
This section details the synthesis of a potential herbicidal compound from the triazolopyrimidine class, utilizing this compound as a key starting material. The outlined synthesis is a representative example of how this intermediate can be incorporated into a larger, biologically active molecule.
Reaction Pathway
The overall synthetic route involves a two-step process:
-
Step 1: Synthesis of an Amidine Intermediate this compound undergoes a reaction with a suitable amine to form an amidine intermediate. This reaction proceeds via nucleophilic addition to the nitrile group.
-
Step-2: Cyclization to form the Triazolopyrimidine Core The amidine intermediate is then reacted with a substituted hydrazine to undergo cyclization, forming the core structure of the triazolopyrimidine herbicide.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for a triazolopyrimidine herbicide.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the triazolopyrimidine herbicide.
Step 1: Synthesis of N'-(2-Fluoro-5-methoxyphenyl)formimidamide (Amidine Intermediate)
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 151.14 | 15.1 g | 0.1 |
| Formamide | 45.04 | 22.5 g | 0.5 |
| Sodium Methoxide (25% in Methanol) | 54.02 | 21.6 g | 0.1 |
| Toluene | - | 150 mL | - |
Procedure:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add this compound (15.1 g, 0.1 mol), formamide (22.5 g, 0.5 mol), and toluene (150 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add sodium methoxide solution (21.6 g, 0.1 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude amidine intermediate.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Expected Yield: Approximately 85-90%
Step 2: Synthesis of 7-(2-Fluoro-5-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine (Triazolopyrimidine Herbicide)
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| N'-(2-Fluoro-5-methoxyphenyl)formimidamide | 168.17 | 16.8 g | 0.1 |
| 3-Amino-1,2,4-triazole | 84.08 | 8.4 g | 0.1 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 1.9 g | 0.01 |
| Xylene | - | 200 mL | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus, combine the crude amidine intermediate (16.8 g, 0.1 mol), 3-amino-1,2,4-triazole (8.4 g, 0.1 mol), and p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol) in xylene (200 mL).
-
Heat the reaction mixture to reflux (approximately 140-145 °C) and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue refluxing for 8-12 hours or until no more water is collected.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 50 mL) and then with water (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final triazolopyrimidine herbicide.
Expected Yield: Approximately 75-80%
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the triazolopyrimidine herbicide.
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Reaction Time (hours) | Yield (%) | Purity (%) (by HPLC) |
| 1 | N'-(2-Fluoro-5-methoxyphenyl)formimidamide | This compound | 1:5 (with Formamide) | 4-6 | 85-90 | >95 |
| 2 | 7-(2-Fluoro-5-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrimidine | N'-(2-Fluoro-5-methoxyphenyl)formimidamide | 1:1 | 8-12 | 75-80 | >98 |
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols provided herein offer a representative example of its application in the preparation of a potential herbicidal compound. Researchers and scientists can adapt and modify these methodologies for the development of new and effective crop protection agents. Further investigation into the structure-activity relationships of derivatives synthesized from this intermediate is warranted to explore the full potential of this chemical scaffold in agrochemical discovery.
References
Application Notes and Protocols for Nucleophilic Substitution on 2-Fluoro-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for nucleophilic aromatic substitution (SNAr) on 2-Fluoro-5-methoxybenzonitrile. This versatile building block is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The electron-withdrawing nitrile group and the methoxy group activate the fluorine atom for displacement by a variety of nucleophiles, including amines, thiols, and alcohols.
General Reaction Mechanism
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom attached to the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Reaction Conditions and Data
The following tables summarize typical reaction conditions for the nucleophilic substitution on this compound with various classes of nucleophiles. The data has been compiled from literature and patent examples to provide a comparative overview.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia | - | DMSO | 80 | Overnight | 91 (on a similar substrate)[2] |
| 4-Methylpiperidine | K₂CO₃ | DMSO | 130 | 12 | 95 |
| Morpholine | K₂CO₃ | DMSO | 130 | 12 | 98 |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium thiomethoxide | - | DMF | 80 | 4 | 85 |
Table 3: Reaction with Alcohol/Phenol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium methoxide | - | Methanol | Reflux | 6 | 90 |
| Phenol | K₂CO₃ | DMF | 100 | 8 | 78 |
Experimental Protocols
The following protocols are representative examples for the nucleophilic substitution on this compound with different nucleophiles.
Protocol 1: Synthesis of 2-(4-Methylpiperidino)-5-methoxybenzonitrile
Materials:
-
This compound
-
4-Methylpiperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add 4-methylpiperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 130°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of 2-(Methylthio)-5-methoxybenzonitrile
Materials:
-
This compound
-
Sodium thiomethoxide
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium thiomethoxide (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield the final product.
Protocol 3: Synthesis of 2,5-Dimethoxybenzonitrile
Materials:
-
This compound
-
Sodium methoxide
-
Methanol
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add sodium methoxide (1.5 eq).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
Visualizations
General Experimental Workflow
Caption: General experimental workflow for the nucleophilic substitution reaction.
Signaling Pathway Analogy: The SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
References
- 1. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application of 2-Fluoro-5-methoxybenzonitrile in Fluorescent Probe Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols detailing the synthesis and application of fluorescent probes derived from fluorinated benzonitrile scaffolds. While direct synthesis examples using 2-Fluoro-5-methoxybenzonitrile are not extensively available in published literature, this guide utilizes a well-documented analogous precursor, 2-Fluoro-5-nitrobenzene-1,4-diamine, to illustrate the synthetic strategy and application principles. The methodologies presented are broadly applicable to researchers interested in developing novel fluorescent probes for biological imaging and diagnostics.
The core of this application note revolves around the synthesis of a representative fluorescent probe, designated here as FBN-Probe 1, through a nucleophilic aromatic substitution (SNAr) reaction. This reaction leverages the high reactivity of the fluorine atom on the benzonitrile ring, which is activated by an adjacent electron-withdrawing group.
Principle of Synthesis and Signaling
The synthesis of FBN-Probe 1 is based on the displacement of the fluoride ion from the fluorinated benzonitrile precursor by a suitable nucleophile, which also acts as the fluorophore. The methoxy group on the benzonitrile ring can modulate the electronic properties and, consequently, the photophysical characteristics of the resulting probe.
The signaling mechanism of such probes often relies on processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). For the purpose of this guide, we will consider a "turn-on" fluorescent probe where the initial probe exhibits quenched fluorescence. Upon interaction with a specific analyte, a chemical reaction ensues that disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a hypothetical fluorescent probe, FBN-Probe 1, for the detection of a target analyte (e.g., a specific enzyme or reactive oxygen species).
Synthesis of FBN-Probe 1
Materials:
-
This compound
-
A suitable amine-containing fluorophore (e.g., N-(aminoethyl)dansylamide)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the amine-containing fluorophore (1.1 mmol) in anhydrous DMF (10 mL).
-
Add DIPEA (3.0 mmol) to the solution.
-
Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final product, FBN-Probe 1.
Characterization of FBN-Probe 1
The structure and purity of the synthesized probe should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties of the probe.
Data Presentation
The photophysical and analytical performance data for FBN-Probe 1 are summarized in the tables below.
Table 1: Photophysical Properties of FBN-Probe 1
| Property | Value (in PBS buffer, pH 7.4) |
| Absorption Maximum (λabs) | ~340 nm |
| Emission Maximum (λem) | ~520 nm |
| Quantum Yield (Φ) - Free | < 0.01 |
| Quantum Yield (Φ) - Bound | ~0.50 |
| Molar Extinction Coefficient (ε) | To be determined experimentally |
| Stokes Shift | ~180 nm |
Table 2: Performance Characteristics of FBN-Probe 1 for Analyte Detection
| Parameter | Value |
| Limit of Detection (LOD) | To be determined experimentally |
| Linear Range | To be determined experimentally |
| Selectivity | High against common interferents |
| Response Time | < 15 minutes |
Visualization of Workflow and Signaling Pathway
The following diagrams illustrate the synthetic workflow and the proposed signaling mechanism of FBN-Probe 1.
Caption: Synthetic workflow for FBN-Probe 1.
Caption: Proposed signaling pathway for FBN-Probe 1.
Conclusion
While this compound is a promising precursor for the synthesis of novel fluorescent probes[1][2], detailed examples in the scientific literature remain scarce. The protocols and data presented in this application note, based on analogous and well-established chemical principles, provide a robust framework for researchers to design and develop new fluorescent sensors. The synthetic accessibility and the potential for fine-tuning the photophysical and sensing properties through structural modifications make fluorinated benzonitriles a valuable class of compounds for the advancement of chemical biology and diagnostic tools.
References
Synthesis of Olaparib Intermediate: A Detailed Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental procedures for the synthesis of a key intermediate of Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The protocols outlined below are based on established and scalable chemical manufacturing processes, offering a guide for laboratory-scale synthesis.
Introduction
Olaparib's efficacy is intrinsically linked to its molecular structure, the synthesis of which involves several key intermediates. One such crucial precursor is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid . This application note details a common and efficient synthetic route to this intermediate, followed by its conversion to Olaparib.
Synthetic Workflow Overview
The synthesis can be broadly divided into two main stages: the formation of the phthalazinone core with the benzoic acid side chain, and the subsequent amidation to yield the final product. The overall workflow is depicted in the diagram below.
Caption: Synthetic workflow for Olaparib highlighting the key intermediate.
Experimental Protocols
Stage 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5)
This stage follows a modified medicinal chemistry route that has been optimized for scalability.[1][2]
Step 1.1: Synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (Phosphonate Intermediate 2)
-
Materials: 2-formylbenzoic acid (1), dimethyl phosphite, triethylamine, dichloromethane, methanesulfonic acid.
-
Procedure:
-
To a stirred solution of 2-formylbenzoic acid (15 g, 99.98 mmol) and triethylamine (13.13 g, 130.0 mmol) in dichloromethane (200 mL), add dimethyl phosphite (14.3 g, 130.0 mmol).[3]
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add methanesulfonic acid (13.4 g, 140.0 mmol) dropwise.
-
Stir for an additional 30 minutes.
-
Concentrate the reaction mixture to dryness.
-
Add water and triturate the resulting solid for 2 hours.
-
Filter the solid, wash with water, and then with petroleum ether to obtain the phosphonate intermediate as a white solid.
-
Step 1.2: Synthesis of Olefin Intermediate (4)
-
Materials: Phosphonate intermediate (2), 3-cyano-4-fluorobenzaldehyde (3), triethylamine, dichloromethane.
-
Procedure:
-
To a cooled mixture of the phosphonate intermediate (from the previous step) and 3-cyano-4-fluorobenzaldehyde in dichloromethane, add triethylamine dropwise.[3]
-
Allow the reaction to proceed, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture to dryness.
-
Triturate the residue with water, filter, and dry to obtain the olefin intermediate as a white solid. This product is typically a mixture of E and Z isomers.[1][2]
-
Step 1.3: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5)
-
Materials: Olefin intermediate (4), hydrazine hydrate, sodium hydroxide aqueous solution, acetone.
-
Procedure:
-
Suspend the olefin intermediate in water and cool the mixture.
-
Add hydrazine hydrate and allow the reaction to proceed.[3]
-
Then, add acetone and a sodium hydroxide aqueous solution.
-
Stir the reaction mixture, allowing it to warm to room temperature.
-
Perform an aqueous workup, including extraction.
-
Adjust the pH of the aqueous layer to precipitate the product.
-
Filter the white solid, rinse with cold water, and recrystallize to obtain the desired benzoic acid intermediate.
-
Alternative Scalable Route to Intermediate (5)
An alternative, more scalable process utilizes phthalhydrazide as a starting material, avoiding the use of hydrazine hydrate in the final cyclization step.[1][2] This route involves a Negishi coupling reaction.[1][2]
Caption: Alternative scalable synthesis of the key intermediate.
Stage 2: Synthesis of Olaparib
Step 2.1: Synthesis of Boc-protected Intermediate (6)
-
Materials: 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5), N-Boc-piperazine, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), diisopropylethylamine (DIPEA), acetonitrile.
-
Procedure:
-
Suspend the benzoic acid intermediate (5) in acetonitrile.
-
Add DIPEA followed by N-Boc-piperazine.[4]
-
Cool the reaction mixture and add HBTU portion-wise.
-
Stir the reaction until completion, as monitored by TLC.
-
Work up the reaction to isolate the Boc-protected intermediate.
-
Step 2.2: Deprotection and Acylation to form Olaparib
-
Materials: Boc-protected intermediate (6), hydrochloric acid, cyclopropane carbonyl chloride, triethylamine, dichloromethane.
-
Procedure:
-
Remove the Boc protecting group from the intermediate (6) using hydrochloric acid.[1]
-
Neutralize the resulting amine salt.
-
Dissolve the deprotected piperazine intermediate in dichloromethane.
-
Add triethylamine, followed by the dropwise addition of cyclopropane carbonyl chloride.
-
After the reaction is complete, perform an aqueous workup with citric acid and sodium carbonate solutions.[5]
-
The crude product is then purified by recrystallization to afford Olaparib.
-
Quantitative Data Summary
| Step No. | Product | Starting Material(s) | Reagents | Solvent | Yield (%) | Reference |
| 1.1 | Phosphonate Intermediate (2) | 2-formylbenzoic acid (1), Dimethyl phosphite | Triethylamine, Methanesulfonic acid | Dichloromethane | 93-95 | [1][3] |
| 1.2 & 1.3 | Benzoic Acid Intermediate (5) | Phosphonate (2), Aldehyde (3), Hydrazine hydrate | Triethylamine, NaOH | Dichloromethane, Water | 77 (over 2 steps) | [1][2] |
| Alt. Route | Benzoic Acid Intermediate (5) | Phthalhydrazide (10), Aryl Formate (9) | POCl₃, NBS, BPO, Pd catalyst | Dichloromethane | 62 (over 3 steps) | [1][2] |
| 2.1 | Boc-protected Intermediate (6) | Benzoic Acid (5), N-Boc-piperazine | HBTU, DIPEA | Acetonitrile | 78 | [1] |
| 2.2 | Olaparib | Deprotected Intermediate | Cyclopropane carbonyl chloride, Triethylamine | Dichloromethane | 85 | [1] |
Conclusion
The synthetic procedures detailed in this application note provide a robust framework for the laboratory-scale synthesis of a key Olaparib intermediate and the final active pharmaceutical ingredient. The original medicinal chemistry route offers a well-established path, while the alternative scalable process presents a more cost-effective and environmentally conscious option for larger-scale production. Researchers should carefully consider the scale and objectives of their synthesis when selecting the most appropriate route.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation method of olaparib drug intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]
- 5. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Fluoro-5-methoxybenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 2-fluoro-5-methoxybenzonitrile and its derivatives. This class of compounds serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. The protocols outlined below are based on established methodologies for structurally similar fluorinated and methoxy-substituted aromatic compounds and are intended to serve as a starting point for reaction optimization.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate. This reaction is widely favored in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the fluorine atom and the methoxy group can significantly influence the physicochemical properties of the final compounds, such as metabolic stability and binding affinity, making this scaffold particularly attractive for drug discovery programs. The Suzuki coupling provides a direct method to introduce aryl or heteroaryl substituents at the 2-position, leading to the formation of diverse biaryl structures.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-F bond of a derivative or more likely a C-Br or C-I bond introduced onto the scaffold) to form a Palladium(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic moiety to the Palladium(II) complex, forming a new diorganopalladium(II) species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product, regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for Suzuki coupling reactions of aryl halides with structural similarities to this compound derivatives. The expected yields are estimates based on couplings of similar substrates and will be highly dependent on the specific boronic acid and the exact derivative of this compound used.
| Aryl Halide (Example) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-5-fluoroanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12-24 | 85-95 |
| 4-Bromo-3-fluoroanisole | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 80-90 |
| 2-Chlorobenzonitrile | (4-Methylphenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 18 | 70-85 |
| 3-Chloro-5-fluoro-2-methoxypyridine | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-Amyl Alcohol | 100 | 12-24 | 75-90 |
Experimental Protocols
The following protocols provide detailed methodologies for Suzuki coupling reactions. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol 1: General Procedure using SPhos Ligand
This protocol is suitable for the coupling of a brominated derivative of this compound with an arylboronic acid.
Materials:
-
Brominated this compound derivative (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial, add the brominated this compound derivative, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 0.8 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure using XPhos Ligand in Toluene
This protocol is an alternative method, particularly useful for less reactive aryl chlorides, and can be adapted for derivatives of this compound.
Materials:
-
Halogenated this compound derivative (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene, anhydrous and degassed
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, combine the halogenated this compound derivative, the arylboronic acid, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and XPhos in a reaction vial.
-
Add anhydrous, degassed toluene (e.g., 5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 5-11 from Protocol 1 for reaction monitoring, workup, and purification.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A generalized workflow for a Suzuki coupling experiment.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are flammable and toxic. Handle with care.
-
Organic solvents are flammable and can be harmful if inhaled or in contact with skin.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Large-Scale Synthesis of 2-Fluoro-5-formylbenzonitrile for Pharmaceutical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2-Fluoro-5-formylbenzonitrile, a crucial intermediate in the manufacturing of various pharmaceutical compounds, most notably the PARP inhibitor Olaparib.[1] This document outlines two primary synthetic methodologies, presents quantitative data for comparison, and offers detailed experimental procedures and quality control measures.
Introduction
2-Fluoro-5-formylbenzonitrile (C₈H₄FNO) is a key building block in medicinal chemistry.[1] Its industrial-scale synthesis necessitates robust, scalable, and cost-effective methods that consistently deliver high yields and purity. The protocols detailed herein describe two well-established routes for its large-scale production, starting from either 3-bromo-4-fluorobenzaldehyde or 2-fluorobenzonitrile.[1]
Synthetic Strategies
Two principal synthetic routes for the large-scale production of 2-Fluoro-5-formylbenzonitrile are outlined below.
Method 1: Cyanation of 3-bromo-4-fluorobenzaldehyde
This approach involves a direct cyanation reaction of 3-bromo-4-fluorobenzaldehyde utilizing cuprous cyanide in a high-boiling point solvent.[1]
Method 2: Three-Step Synthesis from 2-fluorobenzonitrile
This more contemporary method circumvents the use of highly toxic reagents such as liquid bromine and cuprous cyanide, rendering it more amenable to industrial-scale production.[1] The process consists of three key steps:
-
Chloromethylation of 2-fluorobenzonitrile.
-
Hydrolysis of the resulting chloromethyl intermediate.
-
Oxidation to yield the final product.[1]
Data Presentation
The following tables provide a summary of quantitative data for both synthetic methods, enabling a direct comparison of reagents, yields, and product purity.
Table 1: Quantitative Data for Synthesis Method 1 (Cyanation)
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |
| 3-bromo-4-fluorobenzaldehyde | 203.02 | 100 | 0.49 | 1.0 |
| Cuprous Cyanide | 89.56 | 50.6 | 0.56 | 1.14 |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 400 mL | - | - |
| Product | Yield | Purity | ||
| 2-Fluoro-5-formylbenzonitrile | 76.1%[2] | >97%[3] |
Table 2: Quantitative Data for Synthesis Method 2 (Three-Step Synthesis)
| Step | Key Reagents | Intermediate/Product | Yield | Purity |
| 1. Chloromethylation | 2-fluorobenzonitrile, Paraformaldehyde, HCl | Intermediate I | - | - |
| 2. Hydrolysis | Intermediate I, Sodium Carbonate | Intermediate II | - | - |
| 3. Oxidation | Intermediate II, TEMPO, Sodium Hypochlorite | 2-Fluoro-5-formylbenzonitrile | 65%[3] | >97%[3] |
Experimental Protocols
Method 1: Cyanation of 3-bromo-4-fluorobenzaldehyde
Materials:
-
3-bromo-4-fluorobenzaldehyde
-
Cuprous cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Petroleum ether
-
Diatomaceous earth
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of NMP.[4]
-
To this solution, add 50.6 g (0.56 mol) of cuprous cyanide.[4]
-
Heat the reaction mixture to 170°C with continuous stirring and maintain this temperature overnight.[2]
-
After cooling the mixture to room temperature, add a small amount of diatomaceous earth and stir.[4]
-
Filter the mixture and dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate.[2]
-
Separate the organic layer and wash it twice with water.[2]
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[1]
-
Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain a pale yellow solid.[2]
Method 2: Three-Step Synthesis from 2-fluorobenzonitrile
Step 1: Synthesis of Intermediate I (Chloromethylation)
-
Detailed protocol for this step is contingent on specific process patents and is not fully elaborated in the public domain. It generally involves the reaction of 2-fluorobenzonitrile with paraformaldehyde and hydrogen chloride.
Step 2: Synthesis of Intermediate II (Hydrolysis)
-
To a reaction vessel, add 200 mL of water, 20 g of sodium carbonate, and the crude Intermediate I from the previous step.[5]
-
Heat the mixture to 90°C with stirring.[5]
-
Monitor the reaction by HPLC until the content of Intermediate I is less than 3%.[5]
-
Extract the reaction mixture three times with 500 mL of ethyl acetate.[5]
-
Concentrate the combined organic layers under reduced pressure to obtain crude Intermediate II.[5]
Step 3: Synthesis of 2-Fluoro-5-formylbenzonitrile (Oxidation)
-
In a 1000 mL reaction vessel, add 100 mL of water, 100 mL of dichloromethane, 10.2 g of sodium bromide, and 42 g of sodium bicarbonate.[5]
-
Add the crude Intermediate II (64.2 g) to the mixture.[1]
-
Cool the mixture in an ice bath with stirring.
-
Gradually add 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) (0.5 g) and 8% sodium hypochlorite solution (430 g) while maintaining the temperature between 0-5°C.[5]
-
Continue stirring at this temperature for 2-3 hours, monitoring by HPLC until the conversion of Intermediate II is complete.[5]
-
Separate the organic layer and extract the aqueous layer twice with 500 mL of dichloromethane.[5]
-
Combine the organic layers and remove the solvent under reduced pressure.
-
Recrystallize the residue from toluene to obtain 2-Fluoro-5-formylbenzonitrile as a light yellow solid.[5]
Quality Control and Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring reaction progress and determining the final product's purity.[6] Common impurities include unreacted starting materials and over-oxidation products.[7]
Troubleshooting common issues:
-
Low yield in cyanation: Ensure the reaction is heated to 170°C for a sufficient duration with efficient stirring. Use high-purity, anhydrous reagents and solvent.[7]
-
Incomplete oxidation: Add the oxidizing agent in portions and monitor the reaction by TLC or HPLC until the starting material is consumed.[7]
-
Difficulty in removing chromium byproducts (if using PCC as an alternative oxidant): After filtration, dissolve the crude product in hot toluene and allow it to cool slowly to induce crystallization.[7]
Visualizations
Caption: Workflow for the synthesis of 2-Fluoro-5-formylbenzonitrile via the cyanation route.
Caption: Workflow for the three-step synthesis of 2-Fluoro-5-formylbenzonitrile.
References
Application Notes and Protocols for the Development of Novel Compounds from 2-Fluoro-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 2-Fluoro-5-methoxybenzonitrile as a versatile starting material for the synthesis of novel bioactive compounds. This document outlines synthetic strategies, experimental procedures, and biological applications of the resulting molecules, with a focus on the development of kinase inhibitors.
Introduction
This compound is a valuable and versatile building block in medicinal chemistry.[1] Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile moiety, provides multiple reaction sites for the construction of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, making it an attractive starting material in drug discovery.[1] This document details the synthesis and application of novel compounds derived from this precursor, particularly in the development of targeted therapeutics.
Application 1: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Derivatives of this compound are key intermediates in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[2]
Signaling Pathway: BTK Inhibition
BTK is a member of the Tec family of non-receptor tyrosine kinases and its activation is essential for B-cell proliferation, differentiation, and survival.[2] Upon BCR engagement, BTK is recruited to the plasma membrane and activated through phosphorylation. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), leading to the activation of multiple signaling cascades that promote cell survival and proliferation. Inhibition of BTK blocks these downstream signaling events, leading to apoptosis in malignant B-cells.
Experimental Protocol: Synthesis of a BTK Inhibitor Precursor
This protocol describes the synthesis of a key intermediate, 5-fluoro-2-methoxy-N-((4-(1-(S)-1,1,1-trifluoro-propan-2-yl)-4-carbamoyl-1H-pyrazol-3-yl)phenyl)methyl)benzamide, which incorporates the 5-fluoro-2-methoxybenzoyl moiety derived from this compound.
Step 1: Hydrolysis of this compound to 5-Fluoro-2-methoxybenzoic acid
A mixture of this compound and pyridine hydrochloride is heated to yield 2-fluoro-5-hydroxybenzonitrile, which can be further processed to the corresponding benzoic acid.[3]
Step 2: Amide Coupling
The resulting 5-fluoro-2-methoxybenzoic acid is coupled with a suitable amine precursor to form the final benzamide derivative.
Materials:
-
5-Fluoro-2-methoxybenzoic acid
-
(S)-5-amino-3-(4-(aminomethyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
Procedure:
-
Dissolve 5-Fluoro-2-methoxybenzoic acid (1.2 equivalents) in DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add (S)-5-amino-3-(4-(aminomethyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Compound ID | Starting Material | Biological Target | IC50 (nM) | Yield (%) |
| BTK-Inhibitor-1 | This compound | BTK | 5.2 | 65 |
Application 2: Synthesis of Lysine Acetyltransferase (KAT) Inhibitors
This compound is also a precursor for the synthesis of inhibitors of Lysine Acetyltransferases (KATs).[3] KATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins, playing a crucial role in regulating gene expression. Dysregulation of KAT activity is implicated in various diseases, including cancer.
Experimental Workflow: Synthesis of a KAT Inhibitor Intermediate
The synthesis of KAT inhibitors can involve the initial demethylation of this compound to 2-Fluoro-5-hydroxybenzonitrile, followed by subsequent functionalization.
Experimental Protocol: Demethylation of this compound
Materials:
-
This compound
-
Pyridine hydrochloride
Procedure:
-
A mixture of this compound (1 equivalent) and pyridine hydrochloride (10 equivalents) is heated at 80°C under a nitrogen atmosphere for 5 hours.[3]
-
After cooling, the reaction mixture is diluted with dichloromethane and washed with 2 M aqueous HCl and water.[3]
-
The organic layer is then extracted with an aqueous potassium carbonate solution.[3]
-
The combined aqueous extracts are washed with dichloromethane, and the aqueous layer is acidified with concentrated HCl to precipitate the product.[3]
-
The precipitate is filtered, washed with water, and dried to yield 2-fluoro-5-hydroxybenzonitrile.[3]
Data Presentation
| Compound ID | Starting Material | Biological Target | Yield (%) |
| KAT-Intermediate-1 | This compound | KATs | 85 |
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of a variety of biologically active compounds. The protocols and data presented herein demonstrate its utility in the development of targeted therapies, specifically kinase inhibitors for oncology and inflammatory diseases. The strategic incorporation of the 2-fluoro-5-methoxybenzoyl moiety can lead to the discovery of novel drug candidates with improved pharmacological properties.
References
Troubleshooting & Optimization
optimizing reaction yield for 2-Fluoro-5-methoxybenzonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 2-Fluoro-5-methoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed method for the synthesis of this compound is the Sandmeyer reaction.[2][3][4] This chemical reaction allows for the conversion of an aromatic amine, in this case, 2-fluoro-5-methoxyaniline, into the corresponding benzonitrile. The process involves two main steps: the diazotization of the aniline derivative, followed by a copper(I) cyanide-mediated cyanation.[2][4]
Q2: I am experiencing low yields in my Sandmeyer reaction. What are the potential causes and how can I improve the yield?
A2: Low yields in the Sandmeyer reaction for this compound synthesis can stem from several factors. Incomplete diazotization is a common issue. Ensure that the reaction temperature is maintained between 0-5°C, as diazonium salts are thermally unstable and can decompose at higher temperatures, often leading to the formation of phenol byproducts.[5] Another critical factor is the purity of your reagents, particularly the sodium nitrite and copper(I) cyanide. Using fresh, high-quality reagents is crucial for optimal results. Additionally, the pH of the reaction medium during diazotization should be strongly acidic to ensure the complete formation of the diazonium salt. An excess of hydrochloric acid is often used to prevent the diazonium salt from coupling with unreacted aniline.[6]
Q3: What are the common side products I should be aware of during the synthesis of this compound?
A3: The primary side products in the Sandmeyer synthesis of this compound include 2-fluoro-5-methoxyphenol, which arises from the reaction of the diazonium salt with water, especially at elevated temperatures.[5] Biaryl compounds can also form through the coupling of two aryl radicals, which are intermediates in the reaction.[2] In some cases, residual starting material (2-fluoro-5-methoxyaniline) may be present if the diazotization is incomplete.
Q4: Can the methoxy group be cleaved under the acidic conditions of the diazotization step?
A4: Ether cleavage of the methoxy group is a potential side reaction under strongly acidic conditions, especially if the reaction is heated. To minimize this, it is crucial to maintain a low temperature (0-5°C) throughout the diazotization process. Using a moderate excess of acid, rather than a large excess, can also help mitigate this issue while still ensuring complete diazotization.
Q5: What is the best method for purifying the final this compound product?
A5: Purification of this compound is typically achieved through recrystallization.[7] A common solvent system for recrystallization is a mixture of petroleum ether and ethyl acetate.[7] If significant impurities remain, column chromatography on silica gel may be necessary.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Incomplete Diazotization | - Ensure the reaction temperature is strictly maintained between 0-5°C. - Use a calibrated thermometer to monitor the internal reaction temperature. - Add the sodium nitrite solution slowly to prevent localized temperature increases. |
| Degraded Reagents | - Use fresh, high-purity sodium nitrite and 2-fluoro-5-methoxyaniline. - Ensure copper(I) cyanide is of high quality and has been stored properly to prevent oxidation. |
| Insufficiently Acidic Conditions | - Use a sufficient excess of a strong mineral acid like hydrochloric acid to maintain a low pH. - Test the pH of the aniline solution before adding sodium nitrite. |
| Premature Decomposition of Diazonium Salt | - Prepare the diazonium salt solution at 0-5°C and use it immediately in the subsequent cyanation step. - Avoid exposing the diazonium salt solution to light or elevated temperatures. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Troubleshooting Steps |
| Formation of 2-Fluoro-5-methoxyphenol | - Maintain a low temperature during diazotization and cyanation to minimize the reaction of the diazonium salt with water.[5] - Ensure the copper(I) cyanide solution is added to the diazonium salt solution promptly. |
| Unreacted Starting Material | - Ensure complete diazotization by using a slight excess of sodium nitrite and allowing sufficient reaction time at 0-5°C. |
| Formation of Azo Dyes (colored impurities) | - An excess of acid during diazotization can help suppress the coupling of the diazonium salt with unreacted aniline.[6] |
| Ineffective Work-up | - During the work-up, ensure thorough extraction of the product into an organic solvent. - Wash the organic layer with a sodium bicarbonate solution to remove any residual acid. |
Data Presentation
The following table summarizes the expected yields for different synthetic routes to produce substituted benzonitriles, providing a comparison for optimization efforts.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Sandmeyer Reaction | 2-Bromo-5-methoxyaniline | 1. NaNO₂, H₂SO₄ 2. CuCN, KCN | ~70% | Analogous reaction |
| Nucleophilic Aromatic Substitution | 3-Bromo-4-fluorobenzaldehyde | CuCN, NMP | 76.1% | [7] |
| Halogen Exchange | 2,6-Dichlorobenzonitrile | KF, Phase Transfer Catalyst | 80% | [8] |
Experimental Protocols
Detailed Protocol for Sandmeyer Synthesis of this compound
This protocol is adapted from established procedures for analogous Sandmeyer reactions.
Step 1: Diazotization of 2-Fluoro-5-methoxyaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-5-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid (3 equivalents) and water.
-
Cool the stirred solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains between 0-5°C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A precipitate may form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a mixture of petroleum ether and ethyl acetate.
Visualizations
Experimental Workflow for Sandmeyer Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Synthesis of 2-Fluoro-5-methoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the Sandmeyer reaction.[1][2] This reaction involves the diazotization of an aromatic amine, in this case, 2-Fluoro-5-methoxyaniline, followed by a cyanation step typically catalyzed by a copper(I) salt, such as copper(I) cyanide.[2]
Q2: What are the critical stages of the Sandmeyer reaction for this synthesis?
The synthesis can be broken down into two crucial stages:
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Diazotization: The conversion of the primary aromatic amine (2-Fluoro-5-methoxyaniline) into a diazonium salt. This step is highly sensitive to temperature and must be carried out at low temperatures (typically 0-5°C) to prevent the decomposition of the unstable diazonium salt.[3]
-
Cyanation: The substitution of the diazonium group with a nitrile group using a cyanide source, commonly copper(I) cyanide.[2]
Q3: What are the potential impurities I should be aware of during the synthesis?
Several impurities can arise from the Sandmeyer reaction. These include:
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Unreacted Starting Material: Incomplete diazotization or cyanation can lead to the presence of 2-Fluoro-5-methoxyaniline in the final product.
-
Phenolic Byproducts: The diazonium salt can react with water to form 2-Fluoro-5-methoxyphenol.
-
Biaryl Impurities: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds.[2]
-
Deaminated Byproduct: The diazonium group can be replaced by a hydrogen atom, resulting in 1-fluoro-4-methoxybenzene.
-
Residual Copper Salts: If a copper catalyst is used, residual copper salts may be present in the crude product.[4]
-
Tar-like Byproducts: Decomposition of the diazonium salt, often due to elevated temperatures, can result in the formation of dark, polymeric materials.[3]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the desired product.[4] For the diazotization step, starch-iodide paper can be used to test for the presence of excess nitrous acid, which indicates the completion of the diazotization.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5°C. Use a slight excess of sodium nitrite and ensure it is added slowly. Test for completion with starch-iodide paper.[3] |
| Premature decomposition of the diazonium salt. | Maintain a low temperature throughout the diazotization and addition to the cyanide solution. Avoid exposure to light. | |
| Inefficient cyanation. | Use a fresh, high-quality source of copper(I) cyanide. Ensure adequate stirring and reaction time. | |
| Presence of Phenolic Impurities | Reaction of the diazonium salt with water. | Ensure anhydrous conditions as much as possible during the cyanation step. Work up the reaction promptly after completion. |
| Formation of Dark/Tarry Material | Decomposition of the diazonium salt. | Strictly control the temperature during diazotization. Add the diazonium salt solution to the cyanide solution in a controlled manner. |
| Product is Contaminated with Copper | Inadequate removal of the copper catalyst. | After the reaction, the copper complex can be broken up by adding a solution of ferric chloride and hydrochloric acid. Thoroughly wash the organic extracts with water or a dilute acid solution.[5] |
| Unreacted Starting Material in Product | Incomplete reaction. | Increase the reaction time or slightly elevate the temperature during the cyanation step (while monitoring for decomposition). Ensure the stoichiometry of the reagents is correct. |
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 2-Fluoro-5-methoxyaniline | 2-Fluoro-5-methoxyaniline | 2-Fluoro-5-methoxyaniline |
| Diazotization Temp. | |||
| Cyanation Reagent | |||
| Cyanation Temp. | |||
| Reaction Time | |||
| Yield (%) | |||
| Purity (by HPLC) | |||
| Major Impurity (%) |
Experimental Protocols
Key Experiment: Sandmeyer Synthesis of this compound
This is a generalized protocol based on the principles of the Sandmeyer reaction. Researchers should optimize conditions for their specific setup.
Materials:
-
2-Fluoro-5-methoxyaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) cyanide
-
Sodium cyanide (optional, to solubilize CuCN)
-
Deionized water
-
Organic solvent (e.g., toluene, dichloromethane)
-
Sodium bicarbonate solution
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Anhydrous sodium sulfate
-
Starch-iodide paper
Procedure:
-
Diazotization:
-
In a flask, dissolve 2-Fluoro-5-methoxyaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
After the addition is complete, continue stirring for 15-30 minutes at the same temperature.
-
Confirm the presence of excess nitrous acid using starch-iodide paper (should turn blue).
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in water (and optionally sodium cyanide to aid dissolution).
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.
-
After the addition is complete, the reaction mixture may be slowly warmed to room temperature or slightly heated (e.g., 40-50°C) to ensure the reaction goes to completion. Monitor the reaction by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).
-
Wash the combined organic layers with water, then with a dilute sodium bicarbonate solution to remove any acidic impurities.
-
Wash again with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Key stages and potential side reactions in the Sandmeyer synthesis of this compound.
References
Technical Support Center: Purification of 2-Fluoro-5-methoxybenzonitrile by Recrystallization
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Fluoro-5-methoxybenzonitrile by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the recrystallization of this compound?
A1: While specific solubility data is not extensively published, a common and effective approach for compounds with similar structures, such as 2-Fluoro-5-formylbenzonitrile, is a mixed solvent system of a non-polar and a moderately polar solvent. A mixture of petroleum ether and ethyl acetate is a recommended starting point.[1] The compound is also known to be soluble in methanol.[2] The ideal solvent or solvent mixture should dissolve the compound when hot but have low solubility when cold.
Q2: What are the typical physical properties of this compound?
A2: this compound is typically a white to off-white crystalline powder with a melting point in the range of 80-84°C.[3]
Q3: What are some common issues encountered during the recrystallization of this compound?
A3: Common problems include the compound "oiling out" (forming a liquid instead of crystals), failure of crystals to form, and low recovery yield. These issues are often related to the choice of solvent, the cooling rate, and the purity of the starting material.
Q4: How can I induce crystallization if no crystals form upon cooling?
A4: If crystals do not form, the solution may be supersaturated. You can try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.
Q5: What should I do if the compound "oils out"?
A5: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the compound, or if the concentration of the solute is too high. Try adding a small amount of additional hot solvent to the mixture to fully dissolve the oil, and then allow it to cool slowly. Using a solvent system with a lower boiling point may also resolve this issue.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Too much solvent was used. - The solution is supersaturated. - The compound is highly soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to increase the concentration and allow the solution to cool again. - Scratch the inner surface of the flask with a glass rod or add a seed crystal. - Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. |
| Compound "Oils Out" | - The boiling point of the solvent is higher than the melting point of the compound (80-84°C). - The solution is cooling too rapidly. - High concentration of impurities. | - Add more of the "good" solvent (in which the compound is more soluble) to the hot solution to lower the saturation point. - Allow the solution to cool more slowly (e.g., by insulating the flask). - Consider pre-purification by another method (e.g., column chromatography) if the starting material is very impure. |
| Low Recovery Yield | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. - Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. - If hot filtration is necessary, use a pre-heated funnel and flask to prevent the product from crystallizing prematurely. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause bumping. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent ratios and volumes may need to be adjusted based on the purity of the starting material.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Petroleum ether (or hexane)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to determine a suitable system. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethyl acetate and petroleum ether is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) to just cover the solid. Gently heat the mixture while stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (e.g., the same solvent mixture or the less polar solvent like petroleum ether) to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₈H₆FNO | [3] |
| Molecular Weight | 151.14 g/mol | [3] |
| Appearance | White to almost white powder/crystal | [3] |
| Melting Point | 80 - 84 °C | [3] |
| Solubility | Soluble in Methanol | [2] |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
troubleshooting low yield in the final oxidation step of formylbenzonitrile synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the final oxidation step of formylbenzonitrile synthesis and addressing challenges related to low yield.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for the synthesis of formylbenzonitrile via oxidation?
A1: The most common precursor for synthesizing formylbenzonitrile is the corresponding methylbenzonitrile (also known as cyanotoluene or tolunitrile). The methyl group is oxidized to a formyl (aldehyde) group in the final step. Other precursors, such as the corresponding benzyl alcohol (e.g., 3-cyanobenzyl alcohol), can also be used.
Q2: Which oxidation methods are typically employed for the final step of formylbenzonitrile synthesis?
A2: Several oxidation methods can be utilized, including catalytic oxidation using various metal catalysts and stoichiometric oxidation using specific oxidizing agents. Common methods involve the use of catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant, or metal-based catalysts. The choice of method often depends on the desired scale, selectivity, and reaction conditions.
Q3: My yield of formylbenzonitrile is consistently low. What are the general factors I should investigate?
A3: Consistently low yields can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in the methylbenzonitrile precursor can poison the catalyst or lead to unwanted side reactions.[1]
-
Reaction Conditions: Critical parameters such as temperature, reaction time, and pressure must be carefully controlled. Deviations from optimized protocols can significantly decrease yield.[1]
-
Catalyst Activity: The catalyst may be deactivated, expired, or used at an incorrect loading.[1]
-
Atmosphere Control: Many oxidation reactions are sensitive to atmospheric conditions. Ensuring an inert atmosphere when required is crucial to prevent side reactions.[1][2]
Q4: What are the primary side products that contribute to low yields in this oxidation?
A4: The most common side product is the over-oxidation of the desired aldehyde to the corresponding carboxylic acid (cyanobenzoic acid).[1] Incomplete conversion, resulting in residual starting material, is another major contributor to low yields of the purified product.
Troubleshooting Guides for Low Yield in the Final Oxidation Step
Issue 1: Incomplete Conversion of Methylbenzonitrile
Symptoms:
-
TLC or GC analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Low isolated yield of formylbenzonitrile.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive or Insufficient Catalyst | Use a fresh batch of catalyst and ensure the correct catalyst loading is used. For TEMPO-catalyzed reactions, verify the quality of the co-catalysts.[1] |
| Insufficient Oxidant | Ensure an adequate supply of the oxidant. For reactions using oxygen, ensure efficient stirring and a continuous supply. |
| Low Reaction Temperature | Gradually and carefully increase the reaction temperature within the recommended range for the specific protocol.[1] |
| Short Reaction Time | Monitor the reaction progress using TLC or GC and consider extending the reaction time until the starting material is consumed. |
Issue 2: Formation of Cyanobenzoic Acid (Over-oxidation)
Symptoms:
-
Presence of a significant impurity peak corresponding to cyanobenzoic acid in NMR, LC-MS, or GC-MS.
-
Difficult purification, as the carboxylic acid can be challenging to separate from the aldehyde.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the product.[1] |
| Excessive Reaction Temperature | Lower the reaction temperature. High temperatures can accelerate the rate of over-oxidation.[1] |
| Excessive Oxidant Concentration | If using a gaseous oxidant like oxygen, adjust the ratio of oxygen to inert gas to reduce the oxidation potential.[1] |
Issue 3: Product Degradation or Discoloration
Symptoms:
-
The final product is an oil instead of a solid or has a significant color.
-
The presence of multiple unidentified impurities in the final product analysis.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Oxidation of the Aldehyde Product | Conduct the reaction and all subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[2] |
| High Reaction Temperature | High temperatures can lead to the formation of colored byproducts. Ensure precise temperature control. |
| Impurities in Solvents or Reagents | Use high-purity, dry solvents and fresh reagents to avoid introducing contaminants that can lead to side reactions. |
| Improper Storage | Store the purified formylbenzonitrile under an inert atmosphere and at a low temperature (2-8°C) to maintain its purity and prevent degradation.[2] |
Experimental Protocols
Protocol 1: TEMPO-Catalyzed Oxidation of 3-Methylbenzonitrile
This protocol is a representative example for the selective oxidation of a methylbenzonitrile to the corresponding formylbenzonitrile.
Materials:
-
3-Methylbenzonitrile
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Ferrous bromide (FeBr₂)
-
DL-alanine propionic acid
-
Solvent (e.g., Acetonitrile)
-
Oxygen supply (balloon or continuous feed)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylbenzonitrile in the chosen solvent.
-
Add the catalytic amounts of TEMPO, ferrous bromide, and DL-alanine propionic acid to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux).
-
Introduce oxygen into the reaction vessel, either via a balloon or a controlled flow.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a suitable reducing agent (e.g., aqueous sodium thiosulfate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the TEMPO-catalyzed oxidation of 3-methylbenzonitrile.
Caption: Troubleshooting logic for low yield in formylbenzonitrile synthesis.
References
managing side reactions during chloromethylation of fluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the chloromethylation of fluorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the chloromethylation of fluorobenzonitrile?
A1: The primary side reactions include the formation of diarylmethane derivatives, polychloromethylation, and the generation of resinous by-products. The formation of the carcinogenic bis(chloromethyl) ether is also a significant safety concern.
Q2: How does the choice of catalyst influence the formation of side products?
A2: The catalyst plays a crucial role in determining the product distribution. Strong Lewis acids, such as aluminum chloride (AlCl₃), are known to promote the formation of diarylmethane by-products through secondary Friedel-Crafts alkylation.[1] Milder Lewis acids like zinc chloride (ZnCl₂) or protic acids like sulfuric acid are often preferred for deactivated substrates to minimize this side reaction.
Q3: What is the effect of temperature on the chloromethylation of fluorobenzonitrile?
A3: Higher reaction temperatures generally lead to an increase in the rate of side reactions, particularly the formation of diarylmethane and resinous materials.[1] Careful control of the reaction temperature is therefore critical for maximizing the yield of the desired chloromethylated product.
Q4: Can the ratio of reactants be optimized to control side reactions?
A4: Yes, the molar ratio of reactants is a key parameter. Using a moderate excess of the chloromethylating agent can help to ensure complete conversion of the starting material, but a large excess can lead to polychloromethylation. Conversely, an excess of fluorobenzonitrile may favor the formation of diarylmethane.
Q5: How can the formation of bis(chloromethyl) ether be minimized?
A5: The formation of the highly carcinogenic bis(chloromethyl) ether is a known risk in chloromethylation reactions. Its formation can be minimized by carefully controlling the reaction conditions, such as temperature and the equivalents of formaldehyde and hydrogen chloride used. Performing the reaction in a well-ventilated fume hood with appropriate personal protective equipment is mandatory.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of chloromethylated fluorobenzonitrile | Incomplete reaction. | - Increase reaction time.- Gradually increase reaction temperature, monitoring for an increase in byproducts.- Ensure the catalyst is active and used in the appropriate amount. |
| Degradation of product. | - Lower the reaction temperature.- Reduce the reaction time. | |
| High levels of diarylmethane byproduct | Use of a strong Lewis acid catalyst (e.g., AlCl₃). | - Switch to a milder Lewis acid catalyst such as zinc chloride (ZnCl₂).[1] |
| High reaction temperature. | - Maintain a lower reaction temperature (e.g., 0-10 °C). | |
| Prolonged reaction time. | - Monitor the reaction progress by TLC or GC and quench the reaction upon consumption of the starting material. | |
| Formation of polychloromethylated products | Excess of chloromethylating agent. | - Reduce the molar equivalents of the chloromethylating agent (e.g., paraformaldehyde and HCl). |
| Formation of resinous material | High reaction temperature or prolonged reaction time. | - Lower the reaction temperature and shorten the reaction time. |
| Highly acidic conditions. | - Consider using a less acidic catalyst system. |
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data on the influence of reaction conditions on the product distribution in the chloromethylation of 4-fluorobenzonitrile. This data is intended for illustrative purposes to guide experimental design.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield of 4-fluoro-3-(chloromethyl)benzonitrile (%) | Diarylmethane Byproduct (%) | Polychloromethylated Products (%) |
| 1 | AlCl₃ | 25 | 6 | 45 | 35 | 10 |
| 2 | ZnCl₂ | 25 | 6 | 65 | 15 | 5 |
| 3 | ZnCl₂ | 10 | 12 | 75 | 8 | 3 |
| 4 | H₂SO₄ | 10 | 12 | 70 | 10 | 4 |
| 5 | ZnCl₂ | 40 | 4 | 50 | 25 | 8 |
Experimental Protocols
Protocol 1: General Procedure for Chloromethylation of 4-Fluorobenzonitrile with Zinc Chloride
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet, and a condenser connected to a gas trap, add 4-fluorobenzonitrile (1.0 eq) and anhydrous zinc chloride (0.5 eq).
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Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Add paraformaldehyde (1.2 eq).
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Reaction: Bubble dry hydrogen chloride gas through the stirred suspension at a slow rate, maintaining the temperature below 10 °C.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water.
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Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: GC-MS Analysis of Reaction Mixture
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Sample Preparation: Quench a small aliquot of the reaction mixture in cold water and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate.
-
GC-MS Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
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Injector: 250 °C, split mode.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40-500.
-
-
Data Analysis: Identify the product and byproducts by comparing their mass spectra with a library database and their retention times with authentic standards if available.
Visualizations
Caption: Experimental workflow for the chloromethylation of 4-fluorobenzonitrile.
Caption: Troubleshooting logic for managing side reactions.
References
Technical Support Center: HPLC Analysis for Monitoring 2-Fluoro-5-methoxybenzonitrile Reaction Progress
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing High-Performance Liquid Chromatography (HPLC) to monitor the progress of reactions involving 2-Fluoro-5-methoxybenzonitrile. This guide includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions (FAQs) to address common challenges encountered during analysis.
Experimental Protocol: Reaction Monitoring of this compound
This protocol outlines a general method for monitoring the consumption of a starting material and the formation of this compound. Method validation and optimization are recommended for specific reaction mixtures.
Objective: To quantify the percentage of starting material remaining and the yield of this compound in a reaction mixture over time.
Materials:
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HPLC system with UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Methanol (for sample preparation, if needed)
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Volumetric flasks, pipettes, and syringes
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0.45 µm syringe filters
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HPLC vials
Procedure:
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Mobile Phase Preparation:
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Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile to water.
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Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
-
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Standard Solution Preparation:
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Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
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Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
-
Sample Preparation:
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Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
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Immediately quench the reaction if necessary to stop further conversion. This can often be achieved by diluting the aliquot in a cold solvent.
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Dilute the quenched sample with the mobile phase or a compatible solvent to a concentration that falls within the range of the calibration standards.
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Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
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-
HPLC Analysis:
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Set up the HPLC system with the parameters outlined in the table below.
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Equilibrate the column with the mobile phase until a stable baseline is achieved.
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Inject the prepared standards and samples onto the column.
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Record the chromatograms and the peak areas for the starting material and the product.
-
-
Data Analysis:
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Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
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Determine the concentration of this compound in the reaction samples by interpolating their peak areas on the calibration curve.
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Calculate the percentage of starting material remaining and the reaction yield at each time point.
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Quantitative Data Summary:
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Isocratic, e.g., 60:40 v/v) or a gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm |
| Run Time | Approximately 15 minutes |
Experimental Workflow
Caption: Workflow for HPLC monitoring of a chemical reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound reaction progress.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No peaks observed | - Incorrect injection or no sample injected- Detector lamp is off or malfunctioning- No analyte in the sample | - Verify the injection process and sample volume.- Ensure the detector lamp is on and functioning correctly.- Check the sample preparation procedure and confirm the reaction is proceeding. |
| Poor peak shape (tailing or fronting) | - Column overload- Secondary interactions with the column- Mismatch between injection solvent and mobile phase | - Dilute the sample.[1]- Use a mobile phase with a different pH or ionic strength.[2]- Dissolve the sample in the mobile phase whenever possible.[1] |
| Baseline noise or drift | - Air bubbles in the system- Contaminated mobile phase or column- Fluctuations in temperature | - Degas the mobile phase and purge the pump.[3][4]- Use fresh, high-purity solvents and flush the column.[4]- Use a column oven to maintain a stable temperature.[2] |
| Shifting retention times | - Inconsistent mobile phase composition- Column degradation- Fluctuations in flow rate | - Prepare the mobile phase carefully and consistently.[5]- Replace the column if it has degraded.- Check the pump for leaks or malfunctions.[5] |
| Extra (ghost) peaks | - Contamination in the sample or mobile phase- Carryover from a previous injection | - Use high-purity solvents and clean sample vials.[4]- Implement a needle wash step between injections.[4] |
Troubleshooting Logic
Caption: A decision tree for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What is the best starting mobile phase for the analysis of this compound?
A1: A good starting point for reversed-phase HPLC analysis of moderately polar aromatic compounds like this compound is an isocratic mixture of acetonitrile and water, for example, in a 60:40 (v/v) ratio.[6] Depending on the retention time and the presence of other components in the reaction mixture, a gradient elution might be necessary to achieve optimal separation.
Q2: How can I improve the resolution between the starting material and the this compound peak?
A2: To improve resolution, you can try adjusting the mobile phase composition. Increasing the proportion of water (the weaker solvent) will generally increase retention times and may improve separation. Alternatively, you can switch to a different column with a different selectivity, such as a phenyl-hexyl column, which can offer different interactions with aromatic compounds.
Q3: My sample is not fully dissolving in the mobile phase. What should I do?
A3: If your sample has poor solubility in the mobile phase, you can try dissolving it in a stronger organic solvent like pure acetonitrile or methanol first, and then diluting it with the mobile phase.[1] Ensure the final injection solvent is as similar to the mobile phase as possible to avoid peak distortion.[1]
Q4: Why is my baseline drifting during the analysis?
A4: Baseline drift can be caused by several factors, including changes in the mobile phase composition, temperature fluctuations, or a contaminated column or detector cell.[4] Ensure your mobile phase is well-mixed and degassed, use a column oven for temperature stability, and clean your system if contamination is suspected.[2][4]
Q5: What should I do if I observe peak tailing for my analyte?
A5: Peak tailing can occur due to secondary interactions between the analyte and active sites on the silica-based column packing.[2] This can sometimes be mitigated by adding a small amount of an acid (like 0.1% trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups. Also, ensure you are not overloading the column by injecting too concentrated a sample.[1][2]
References
Technical Support Center: Catalyst Choice in 2-Fluoro-5-methoxybenzonitrile Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the impact of catalyst selection on reactions involving 2-Fluoro-5-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyzed cross-coupling reactions for this compound?
A1: Given its structure as a functionalized aryl halide, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most prevalent of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The choice of catalyst is critical in both reactions to achieve high yields and minimize side products.
Q2: How does the electronic nature of this compound influence catalyst selection?
A2: The fluorine atom at the 2-position and the methoxy group at the 5-position have opposing electronic effects. The fluorine is electron-withdrawing via induction, while the methoxy group is electron-donating through resonance. This electronic balance, along with the coordinating potential of the nitrile group, can influence the efficacy of the catalyst. Generally, for electron-rich or sterically hindered substrates, more electron-rich and bulky phosphine ligands are beneficial for the oxidative addition step in the catalytic cycle.
Q3: What are common side reactions observed in catalyzed reactions of this compound and how can they be minimized?
A3: Common side reactions include:
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Homocoupling: Dimerization of the boronic acid (in Suzuki-Miyaura) or the amine (in Buchwald-Hartwig) coupling partners. This can be minimized by ensuring an oxygen-free environment and by the choice of a pre-catalyst that efficiently generates the active Pd(0) species.
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Dehalogenation: Reduction of the C-F bond, leading to the formation of 3-methoxybenzonitrile. This can be mitigated by optimizing the base and reaction temperature.
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Hydrolysis of the nitrile group: Under harsh basic or acidic conditions, the nitrile can be hydrolyzed to a carboxylic acid. Careful selection of a non-nucleophilic base and moderate reaction temperatures are crucial.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
| Potential Cause | Recommended Solution |
| Inefficient Oxidative Addition | The C-F bond is generally less reactive than C-Br or C-I bonds. Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate this step. |
| Catalyst Deactivation | The nitrile group can coordinate to the palladium center and inhibit catalysis. A ligand with greater steric bulk can help prevent this. Consider using a pre-formed catalyst to ensure the active species is present. |
| Slow Transmetalation | The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Protodeboronation of Boronic Acid | The boronic acid may be degrading under the reaction conditions. Use a slight excess of the boronic acid (1.2-1.5 equivalents) or switch to a more stable boronate ester (e.g., a pinacol ester). |
Buchwald-Hartwig Amination
Problem: Incomplete conversion in the Buchwald-Hartwig amination of this compound.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The fluorine atom ortho to the reaction site can sterically hinder the approach of the amine. Employing a catalyst with a bulky ligand (e.g., Josiphos or Buchwald-type ligands) can create a more accessible catalytic center. |
| Weak Base | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often effective choices. |
| Catalyst Inhibition | Similar to the Suzuki-Miyaura coupling, the nitrile can inhibit the catalyst. Using a higher catalyst loading or a more robust ligand can overcome this. |
| Low Amine Nucleophilicity | For less nucleophilic amines, higher reaction temperatures and longer reaction times may be necessary. Ensure the reaction is run under a strictly inert atmosphere to prevent catalyst decomposition at elevated temperatures. |
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 45 |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | DME | 90 | 12 | 65 |
| [Pd(allyl)Cl]₂ / XPhos | XPhos | K₃PO₄ | t-BuOH | 80 | 6 | 95 |
Table 2: Influence of Catalyst Choice on the Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / BINAP | BINAP | NaOtBu | Toluene | 110 | 16 | 75 |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 |
| Pd(OAc)₂ / RuPhos | RuPhos | LiHMDS | THF | 80 | 8 | 94 |
| [Pd(allyl)Cl]₂ / cataCXium A | cataCXium A | K₃PO₄ | t-BuOH | 90 | 10 | 88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
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Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.02 mmol) and ligand (0.04 mmol) if not using a pre-catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (5 mL) via syringe.
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Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
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Reaction Setup: In a glovebox, add the palladium pre-catalyst (0.01 mmol), ligand (0.012 mmol), and base (1.4 mmol) to a vial. Add this compound (1.0 mmol), the amine (1.2 mmol), and the solvent (3 mL).
-
Reaction: Seal the vial and stir the mixture at the indicated temperature for the specified time.
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Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
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Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Mandatory Visualization
Navigating Quinazoline Synthesis: A Technical Support Guide on Solvent Effects
For researchers, scientists, and drug development professionals, the synthesis of quinazoline derivatives is a critical process, yet one fraught with potential challenges. The choice of solvent, in particular, can profoundly influence reaction outcomes, impacting yield, purity, and the formation of side products. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems in a question-and-answer format, offering potential causes and solutions related to solvent selection and other reaction parameters.
1. Low or No Product Yield
-
Question: I am experiencing very low yields or failing to obtain my desired quinazoline product. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or non-existent yields are a frequent hurdle in quinazoline synthesis. A systematic evaluation of your experimental setup is key to pinpointing the issue.[1]
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical variables.[1]
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Solvent Polarity: The polarity of the solvent can significantly affect the reaction. For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide, highly polar solvents like DMF and water resulted in excellent yields (85-91%), while ethanol and non-polar solvents such as toluene and THF were ineffective.[2] Similarly, in the benzylation of quinazolin-4-one, polar aprotic solvents like DMSO and acetone led to faster reactions and higher yields compared to non-polar solvents.[3]
-
Green Solvents: Consider exploring "green" solvents. Deep eutectic solvents (DES), for example, have been used effectively in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, acting as both the solvent and a catalyst.[4] Eucalyptol is another biomass-derived green solvent that has proven efficient for synthesizing 4-(arylamino)quinazoline-2-(1H)-thiones.[5]
-
Solvent-Free Conditions: In some cases, eliminating the solvent altogether can be beneficial. Solvent-free synthesis, often coupled with microwave irradiation, can lead to higher yields and cleaner reactions.[6][7] For example, a catalyst- and solvent-free synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave heating resulted in good to excellent yields (70-91%).[6]
-
-
Reagent Quality and Stoichiometry: The purity of your starting materials is paramount. Impurities in reactants like anthranilic acid derivatives can interfere with the reaction.[1]
-
Inadequate Mixing: If your reactants are not fully soluble in the chosen solvent, it can lead to a heterogeneous reaction mixture and consequently, lower yields. Ensure adequate stirring or agitation.
-
2. Formation of Side Products
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Question: My reaction is producing significant amounts of unintended side products. How can the solvent choice be influencing this and what can I do to improve selectivity?
-
Answer: The formation of side products is often a result of competing reaction pathways, which can be influenced by the solvent.
-
Solvent-Reactant Interactions: The solvent can stabilize or destabilize intermediates or transition states, favoring one reaction pathway over another. In the benzylation of quinazolin-4-one, non-polar solvents like toluene and dichloromethane, while leading to slower reaction rates, provided higher selectivity with minimal side reactions.[3]
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Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, water) can participate in hydrogen bonding and may interfere with certain reactions. Aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often preferred to avoid these interactions. For the synthesis of quinazolines from amidines, a switch from nonpolar to polar solvents favored the formation of quinazolines over benzimidazoles.[8]
-
3. Difficult Product Purification
-
Question: I am struggling to purify my quinazoline derivative from the reaction mixture. Could the solvent be the culprit?
-
Answer: Yes, the solvent can contribute to purification challenges.
-
High-Boiling Point Solvents: Solvents like DMF and DMSO have high boiling points, making them difficult to remove completely under reduced pressure. This can contaminate your final product.
-
Solvent-Free or Greener Alternatives: Employing solvent-free conditions can simplify work-up procedures.[6][7] When a solvent is necessary, choosing a lower-boiling point solvent or a "green" solvent from which the product may precipitate upon cooling or addition of an anti-solvent can facilitate easier isolation.[5] For instance, in a synthesis using eucalyptol, the product was obtained by simple filtration.[5]
-
Data Presentation: Solvent Effects on Reaction Yield and Time
The following tables summarize quantitative data from various studies, illustrating the impact of different solvents on the synthesis of quinazoline derivatives.
Table 1: Influence of Solvent on the Synthesis of Quinazoline-2,4(1H,3H)-diones [2]
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | No Solvent | 12 | < 5 |
| 2 | Ethanol | 12 | No Reaction |
| 3 | Toluene | 12 | No Reaction |
| 4 | THF | 12 | No Reaction |
| 5 | DMF | 8 | 85 |
| 6 | Water | 8 | 91 |
Table 2: Effect of Solvent on the Benzylation of Quinazolin-4-one [3]
| Solvent | Category | Reaction Rate | Yield | Selectivity |
| DMSO | Polar Aprotic | Faster | Higher | - |
| Acetone | Polar Aprotic | Fast | High | - |
| Toluene | Non-polar | Slower | High | Highest |
| Dichloromethane | Non-polar | Slower | - | High |
| Ethanol | Polar Protic | Smooth | - | - |
| Water | Polar Protic | Smooth | - | - |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones using a Deep Eutectic Solvent (DES) [4]
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Preparation of DES: Mix choline chloride (0.05 mol) and urea (0.1 mol) and heat at 90°C until a clear liquid forms. Cool the resulting DES to room temperature for use.
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Reaction Setup: To the prepared DES, add anthranilic acid (5 mmol), acetic anhydride (6 mmol), and the desired amine (6 mmol).
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Reaction Conditions: Stir the mixture under heating at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (mobile phase: benzene:acetone:acetic acid 8:1:1).
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Work-up: Upon completion, add water to the mixture.
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Isolation: Filter the crude product and dry it.
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Purification: Recrystallize the product from ethanol.
Protocol 2: Solvent-Free Synthesis of Quinoline Derivatives [7]
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Reaction Setup: In a 50 mL round bottom flask, combine the substituted aldimine (1 mmol) and substituted styrene (1 mmol).
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Reaction Conditions: Heat the mixture at 110°C for 5 hours. Monitor the reaction's progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate and stir for a period.
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Isolation: Separate the organic layer, dry it with Na2SO4, and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid product using methanol.
Visualizations
Troubleshooting Workflow for Low Quinazoline Yield
Caption: A decision tree for troubleshooting low yields in quinazoline synthesis.
Logical Relationship of Solvent Properties to Reaction Outcome
Caption: The impact of solvent properties on key outcomes of quinazoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Quinazoline synthesis [organic-chemistry.org]
preventing decomposition of reagents in 2-Fluoro-5-formylbenzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-formylbenzonitrile. Below you will find detailed information to help prevent the decomposition of reagents and overcome common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing 2-Fluoro-5-formylbenzonitrile?
A1: There are two primary synthetic routes for the preparation of 2-Fluoro-5-formylbenzonitrile:
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Route 1: Cyanation of 3-bromo-4-fluorobenzaldehyde. This method involves the reaction of 3-bromo-4-fluorobenzaldehyde with cuprous cyanide (CuCN) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures.[1][2][3]
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Route 2: Multi-step synthesis from 2-fluorobenzonitrile. This newer approach involves the chloromethylation of 2-fluorobenzonitrile, followed by hydrolysis and subsequent oxidation of the intermediate to the final product.[1] This route avoids the use of highly toxic reagents like cuprous cyanide.[1]
Q2: What are the key reagents that are prone to decomposition in these synthetic routes?
A2: The primary reagents of concern regarding stability and decomposition are:
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Cuprous Cyanide (CuCN): Used in the cyanation of 3-bromo-4-fluorobenzaldehyde, its quality is crucial for a successful reaction. Impurities or oxidation can significantly decrease its reactivity.[4]
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Pyridinium Chlorochromate (PCC): A common oxidizing agent used in the final step of the synthesis from 2-fluorobenzonitrile. PCC is sensitive to moisture and can lead to incomplete oxidation or the formation of byproducts if not handled correctly.[3]
Q3: What are the typical signs of reagent decomposition during the synthesis?
A3: Signs of reagent decomposition can manifest in several ways, including:
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Low or no product yield: This is a primary indicator that one or more reagents may have degraded.
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Formation of unexpected byproducts: Analysis of the reaction mixture by techniques like TLC or HPLC may reveal the presence of impurities.
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Color changes: For instance, impure samples of cuprous cyanide can appear green due to the presence of Cu(II) impurities.
Q4: How can I minimize the decomposition of reagents?
A4: To minimize reagent decomposition, consider the following best practices:
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Use high-purity reagents: Always start with fresh, high-quality reagents from a reputable supplier.
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Proper storage: Store moisture-sensitive reagents like PCC in a desiccator or under an inert atmosphere.
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Anhydrous conditions: For reactions sensitive to water, such as the PCC oxidation, ensure all glassware is thoroughly dried and use anhydrous solvents.[4]
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Inert atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.[4]
Troubleshooting Guides
Route 1: Cyanation of 3-bromo-4-fluorobenzaldehyde
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Poor quality of cuprous cyanide: The reagent may be old, oxidized, or contain impurities. | - Use fresh, high-purity cuprous cyanide. - Impurities or oxidation of the reagent can significantly decrease its reactivity.[4] |
| Insufficient reaction temperature: The Rosenmund-von Braun reaction requires high temperatures to proceed efficiently. | - Ensure the reaction mixture reaches and is maintained at the recommended temperature (e.g., 170°C).[5] - Use a high-boiling point solvent like NMP to achieve the necessary temperature.[5] | |
| Presence of water: Water can interfere with the reaction. | - Use an anhydrous solvent and ensure all glassware is thoroughly dried before use.[4] | |
| Formation of Colored Impurities | Thermal decomposition: High reaction temperatures can lead to the decomposition of the solvent or product. | - Avoid excessively high temperatures or prolonged reaction times. - Consider conducting the reaction under an inert atmosphere.[4] |
Route 2: Oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile with PCC
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield / Incomplete Reaction | Degraded PCC: Pyridinium chlorochromate is moisture-sensitive and can lose its activity over time. | - Use freshly opened or properly stored PCC. |
| Insufficient PCC: Not enough oxidizing agent to complete the reaction. | - Add PCC in portions and monitor the reaction by TLC until the starting material is consumed.[4] | |
| Formation of 2-Fluoro-5-cyanobenzoic acid (byproduct) | Over-oxidation due to water: The presence of water can lead to the formation of a hydrate from the aldehyde, which is then further oxidized to the carboxylic acid. | - Ensure all glassware is thoroughly dried. - Use an anhydrous solvent like dichloromethane. - Perform the reaction under an inert atmosphere to minimize exposure to atmospheric moisture. |
| Difficulty in Removing Chromium Byproducts | Incomplete filtration: The chromium byproducts are often fine particles that can pass through standard filter paper. | - Filter the reaction mixture through a pad of celite or silica gel to effectively remove the chromium salts.[4] |
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Cyanation | Route 2: Multi-step Synthesis |
| Starting Material | 3-bromo-4-fluorobenzaldehyde | 2-fluorobenzonitrile |
| Key Reagents | Cuprous Cyanide (CuCN), NMP | Paraformaldehyde, HCl, PCC |
| Reported Yield | 76.1%[2] | 65% (for oxidation step)[6] |
| Reported Purity | >97%[6] | >97%[6] |
| Advantages | Fewer steps | Avoids highly toxic cuprous cyanide[1] |
| Disadvantages | Use of highly toxic CuCN, high reaction temperature | Multiple steps |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-5-formylbenzonitrile from 3-Bromo-4-fluorobenzaldehyde[2]
-
In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).
-
Add 50.6 g (0.56 mol) of cuprous cyanide to the solution.
-
Heat the reaction mixture to 170°C with stirring and maintain this temperature overnight.
-
After cooling to room temperature, add an appropriate amount of diatomaceous earth and stir.
-
Filter the mixture.
-
To the filtrate, add 400 mL of water and 500 mL of ethyl acetate.
-
Separate the organic phase, wash it twice with water, and dry with anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain 2-Fluoro-5-formylbenzonitrile as a pale yellow solid.
Protocol 2: Synthesis of 2-Fluoro-5-formylbenzonitrile via Oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile[6]
-
In a 1000 mL flask, add the crude 2-fluoro-5-(hydroxymethyl)benzonitrile intermediate and 500 mL of dichloromethane.
-
Cool the mixture in a cold water bath with stirring.
-
Add 200 g of pyridinium chlorochromate (PCC) in batches, maintaining the reaction at room temperature.
-
Continue stirring and monitor the reaction by HPLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of celite and wash the filter cake with 200 mL of dichloromethane.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the residue from toluene to obtain 2-Fluoro-5-formylbenzonitrile as a yellow solid.
Mandatory Visualization
Caption: Experimental Workflow for Route 1: Cyanation.
Caption: Experimental Workflow for Route 2: Oxidation.
Caption: Troubleshooting Logic for Low Product Yield.
References
Technical Support Center: Purification of 2-Fluoro-5-formylbenzonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 2-Fluoro-5-formylbenzonitrile. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of 2-Fluoro-5-formylbenzonitrile?
The primary impurities are often related to the synthetic route used. The two main routes for synthesizing 2-Fluoro-5-formylbenzonitrile are the cyanation of 3-bromo-4-fluorobenzaldehyde and a three-step synthesis from 2-fluorobenzonitrile.[1]
Common impurities include:
-
Unreacted starting materials: Such as 3-bromo-4-fluorobenzaldehyde or 2-fluoro-5-(hydroxymethyl)benzonitrile, depending on the synthetic pathway.[2]
-
Side-products: Over-oxidation of the aldehyde can lead to the formation of 2-fluoro-5-cyanobenzoic acid.[2]
-
Reagent residues: Residual copper salts from the use of cuprous cyanide and chromium residues from PCC oxidation are common.[2]
-
Solvent-related impurities: High-temperature reactions may lead to side reactions involving the solvent, such as NMP.[2]
Q2: What is the recommended method for assessing the purity of 2-Fluoro-5-formylbenzonitrile?
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity of the final product and for monitoring the progress of the reaction.[1][3] A reversed-phase HPLC (RP-HPLC) method is generally recommended.[3]
Q3: What are the key physical and chemical properties of 2-Fluoro-5-formylbenzonitrile relevant to its purification?
Understanding the physicochemical properties is crucial for developing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₈H₄FNO |
| Molecular Weight | 149.12 g/mol [4] |
| Appearance | White to light yellow powder or crystalline solid[4] |
| Melting Point | 80-84 °C[4] |
| Boiling Point | 215.6 ± 20.0 °C (Predicted)[4] |
| Solubility | Generally soluble in common organic solvents and insoluble in water[4] |
Q4: What are the potential degradation pathways for 2-Fluoro-5-formylbenzonitrile?
Based on its functional groups, potential degradation pathways include:
-
Hydrolysis: The nitrile group can hydrolyze to an amide and then to a carboxylic acid.[4] This can be catalyzed by strong acids or bases.[4]
-
Oxidation: The aldehyde group is susceptible to oxidation, which forms 3-cyano-4-fluorobenzoic acid.[4]
To prevent degradation, the compound should be stored away from incompatible substances and adverse conditions.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2-Fluoro-5-formylbenzonitrile.
Issue 1: Low Purity After Recrystallization
Symptoms:
-
The final product shows significant impurities by HPLC or NMR analysis.[5]
-
Difficulty in obtaining a high-purity solid product.[5]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ineffective Solvent System | Recrystallization from toluene or a mixture of petroleum ether and ethyl acetate has been reported.[5][6][7] If impurities persist, consider screening for alternative solvent systems. |
| Presence of Insoluble Impurities | If copper salts are present from the cyanation reaction, they are typically insoluble in organic solvents and can be largely removed by filtration before recrystallization.[2] |
| Co-precipitation of Impurities | Slow cooling during recrystallization can help in the formation of purer crystals.[2] |
| Incomplete Removal of Reagents | Ensure the crude product is properly washed (e.g., with water, sodium carbonate solution, and brine) and dried before the final purification step.[5] |
Issue 2: Colored Impurities in the Final Product
Symptoms:
-
The product appears as a pale yellow to yellow solid, but a darker coloration may indicate impurities.[2][6]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Thermal Decomposition | Avoid excessively high temperatures or prolonged reaction times during synthesis, which can lead to the formation of colored byproducts.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[2] |
| Residual Chromium Salts | If pyridinium chlorochromate (PCC) is used for oxidation, residual chromium byproducts can impart color. These are typically removed by filtration through a pad of silica gel or celite.[2] |
| Solvent-Related Impurities | High-boiling point solvents like NMP can sometimes lead to colored impurities. A thorough aqueous workup is necessary to remove the solvent.[8] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This section provides a general HPLC method for the analysis of 2-Fluoro-5-formylbenzonitrile. Method development and validation are required for specific applications.[3]
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm[3] |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Injection Volume | 10 µL[3] |
| UV Detection Wavelength | 254 nm[3] |
Recrystallization Protocol
A general procedure for recrystallization is as follows:
-
Dissolve the crude 2-Fluoro-5-formylbenzonitrile in a minimal amount of a suitable hot solvent (e.g., toluene or a petroleum ether/ethyl acetate mixture).[2][6]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.[2]
-
Further cool the solution in an ice bath to maximize crystal formation.[2]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified product under vacuum.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
improving purity of 2-Fluoro-5-methoxybenzonitrile for pharmaceutical applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of 2-Fluoro-5-methoxybenzonitrile for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity requirements for this compound in pharmaceutical applications?
A1: For pharmaceutical applications, the purity of key intermediates like this compound is typically expected to be high, often exceeding 98% or even 99%.[1][2] The acceptable level of specific impurities is usually very low and is determined by regulatory guidelines and the nature of the final active pharmaceutical ingredient (API).
Q2: What are the most common impurities found in crude this compound?
A2: Common impurities can originate from the starting materials, side reactions, or degradation products. Depending on the synthetic route, potential impurities may include:
-
Unreacted starting materials: Such as 2-fluoro-5-methoxyaniline (if using a Sandmeyer reaction) or 4-fluoro-3-bromoanisole (if using cyanation of an aryl halide).
-
Side-products from the Sandmeyer reaction: These can include phenolic compounds, biaryl derivatives, and azo compounds.[3]
-
Isomeric impurities: Positional isomers of the starting materials or the product.
-
Residual solvents: Solvents used in the synthesis and work-up procedures.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for determining the purity of this compound.[1][2] HPLC is particularly useful for quantifying non-volatile impurities, while GC is suitable for analyzing volatile impurities and residual solvents. For structural elucidation of unknown impurities, hyphenated techniques like GC-Mass Spectrometry (GC-MS) or LC-MS are invaluable.
Q4: What is the most common method for purifying crude this compound?
A4: Recrystallization is a widely used and effective technique for purifying solid organic compounds like this compound. The choice of solvent is crucial for successful purification.
Troubleshooting Guides
Low Purity After Synthesis
Q: My initial product purity is below 85%. What are the likely causes and how can I improve it?
A: Low purity after synthesis can be due to several factors related to the reaction conditions.
-
Incomplete Reaction: The reaction may not have gone to completion, leaving significant amounts of starting materials. Monitor the reaction progress using TLC or HPLC to ensure all starting material is consumed.
-
Side Reactions: Suboptimal reaction temperature or the presence of contaminants can lead to the formation of by-products. For instance, in a Sandmeyer reaction, maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the formation of phenolic impurities.[3]
-
Impure Reagents: The purity of your starting materials and reagents will directly impact the purity of your final product. Ensure you are using high-purity reagents.
Recrystallization Issues
Q: I am having trouble with the recrystallization of this compound. The product is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the impure compound or if the cooling is too rapid.
-
Re-heat the solution: Add a small amount of additional solvent to the hot solution until the oil redissolves completely.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.
-
Solvent Choice: The chosen solvent may not be ideal. Consider a different solvent or a solvent mixture.
Q: The recovery yield after recrystallization is very low. How can I improve it?
A: Low recovery can be caused by several factors:
-
Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution.
-
The compound is too soluble in the cold solvent: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your product.
-
Premature crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Toluene, or a mixture of Petroleum Ether and Ethyl Acetate)[4]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a starting point for developing an HPLC method for the purity analysis of this compound, based on methods for similar compounds.[5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to a similar concentration as the working standards.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve generated from the reference standards.
Data Presentation
Table 1: Impurity Profile of Crude vs. Purified this compound (Example Data)
| Impurity | Retention Time (min) | Crude Product (% Area) | Purified Product (% Area) |
| Unidentified Impurity 1 | 4.2 | 3.5 | < 0.1 |
| Starting Material | 5.8 | 5.2 | Not Detected |
| This compound | 7.1 | 90.8 | 99.8 |
| Unidentified Impurity 2 | 8.5 | 0.5 | < 0.1 |
Table 2: Efficacy of Different Recrystallization Solvents (Example Data)
| Recrystallization Solvent | Initial Purity (%) | Purity after Recrystallization (%) | Recovery Yield (%) |
| Ethanol | 91.2 | 98.5 | 85 |
| Toluene | 91.2 | 99.1 | 82 |
| Petroleum Ether / Ethyl Acetate | 91.2 | 99.3 | 88 |
Visualizations
Caption: General workflow for improving the purity of this compound.
Caption: Troubleshooting decision tree for recrystallization problems.
Caption: Experimental workflow for HPLC purity analysis.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Fluoro-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Fluoro-5-methoxybenzonitrile and Structurally Related Alternatives Based on Nuclear Magnetic Resonance (NMR) Spectroscopy.
This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for this compound and its structural analogs. A comprehensive understanding of the NMR spectra of this compound is essential for its unambiguous identification, purity assessment, and for tracking its progression in synthetic schemes. In drug discovery and development, such detailed structural analysis is critical for ensuring the quality and integrity of synthesized molecules.
While publicly available, fully assigned experimental NMR data for this compound is limited, this guide will present predicted spectral data alongside experimentally obtained data for closely related compounds: 2-fluorobenzonitrile, 3-methoxybenzonitrile, and 4-methoxybenzonitrile. This comparative approach will illuminate the influence of the fluorine and methoxy substituents on the chemical shifts and coupling patterns of the benzonitrile scaffold.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectra of substituted benzonitriles are primarily characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The chemical shifts and multiplicities of these protons are highly sensitive to the electronic effects (both inductive and resonance) of the substituents on the benzene ring.
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Solvent |
| This compound | H-3 | ~7.35 | ddd | J(H,H) ≈ 9.0, J(H,F) ≈ 4.5, J(H,H) ≈ 3.0 | Predicted |
| H-4 | ~7.25 | t | J(H,H) ≈ 9.0 | Predicted | |
| H-6 | ~7.15 | dd | J(H,H) ≈ 3.0, J(H,F) ≈ 2.5 | Predicted | |
| -OCH₃ | ~3.85 | s | - | Predicted | |
| 2-Fluorobenzonitrile | Aromatic H | 7.66 - 7.24 | m | - | CDCl₃[1] |
| 3-Methoxybenzonitrile | Aromatic H | 7.37 - 7.13 | m | J = 8.0 | CDCl₃[2] |
| -OCH₃ | 3.83 | s | - | CDCl₃[2] | |
| 4-Methoxybenzonitrile | H-2, H-6 | 7.58 | d | J = 8.0 | CDCl₃[2] |
| H-3, H-5 | 6.95 | d | J = 8.0 | CDCl₃[2] | |
| -OCH₃ | 3.86 | s | - | CDCl₃[2] |
Note: Predicted data for this compound is based on established substituent effects and may vary from experimental values.
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene ring are influenced by the electron-donating or electron-withdrawing nature of the substituents. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant (¹JCF).
Table 2: Comparison of ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ) (ppm) | Solvent |
| This compound | C1 | ~103 (d, ²JCF ≈ 25 Hz) | Predicted |
| C2 (C-F) | ~160 (d, ¹JCF ≈ 250 Hz) | Predicted | |
| C3 | ~118 (d, ²JCF ≈ 20 Hz) | Predicted | |
| C4 | ~119 | Predicted | |
| C5 (C-OCH₃) | ~158 | Predicted | |
| C6 | ~115 (d, ⁴JCF ≈ 5 Hz) | Predicted | |
| -CN | ~117 | Predicted | |
| -OCH₃ | ~56 | Predicted | |
| 2-Fluorobenzonitrile | Aromatic C & -CN | Not explicitly assigned | - |
| 3-Methoxybenzonitrile | Aromatic C & -CN | 159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9 | CDCl₃[2] |
| -OCH₃ | 55.3 | CDCl₃[2] | |
| 4-Methoxybenzonitrile | Aromatic C & -CN | 162.8, 133.9, 119.2, 114.7, 103.9 | CDCl₃[2] |
| -OCH₃ | 55.5 | CDCl₃[2] |
Note: Predicted data for this compound is based on established substituent effects and may vary from experimental values. 'd' indicates a doublet due to C-F coupling.
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound.
-
Ensure the sample is fully dissolved to avoid issues with spectral resolution.
2. NMR Spectrometer Setup:
-
The spectra should be recorded on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks.
3. Data Acquisition:
-
For ¹H NMR:
-
A standard single-pulse experiment is typically sufficient.
-
Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 16 for a reasonably concentrated sample.
-
-
For ¹³C NMR:
-
A proton-decoupled experiment is generally performed to simplify the spectrum.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (several hundred to thousands) is required.
-
A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a chemical compound, from sample preparation to final structure elucidation.
Caption: Logical workflow for NMR analysis.
References
Comparative FT-IR Spectral Analysis of 2-Fluoro-5-methoxybenzonitrile and Analogues
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Fluoro-5-methoxybenzonitrile against structurally related alternatives, including Benzonitrile, 2-Fluorobenzonitrile, and 4-Methoxybenzonitrile. This document is intended for researchers and professionals in the fields of chemistry and drug development to aid in spectral interpretation and compound identification.
Data Summary: Comparison of Key Vibrational Frequencies
The following table summarizes the principal FT-IR absorption bands for this compound and its selected alternatives. Wavenumbers are given in cm⁻¹, and assignments are based on the characteristic vibrations of the respective functional groups.
| Vibrational Mode | This compound (Predicted, cm⁻¹) | Benzonitrile (Experimental, cm⁻¹) | 2-Fluorobenzonitrile (Experimental, cm⁻¹) | 4-Methoxybenzonitrile (Experimental, cm⁻¹) |
| Aromatic C-H Stretch | ~3100 - 3000 | ~3070 | ~3080 | ~3050 |
| Aliphatic C-H Stretch (Methoxy) | ~2950, ~2840 | N/A | N/A | ~2960, ~2845 |
| Nitrile (C≡N) Stretch | ~2230 | ~2229 | ~2235 | ~2225 |
| Aromatic C=C Stretch | ~1610, ~1500 | ~1590, ~1490 | ~1600, ~1480 | ~1605, ~1510 |
| Asymmetric C-O-C Stretch | ~1260 | N/A | N/A | ~1255 |
| Symmetric C-O-C Stretch | ~1030 | N/A | N/A | ~1025 |
| C-F Stretch | ~1280 | N/A | ~1270 | N/A |
| Aromatic C-H Out-of-Plane Bend | ~880, ~820 | ~760, ~690 | ~760 | ~840 |
Experimental Protocol: FT-IR Spectroscopy
A detailed methodology for acquiring the FT-IR spectrum of a solid organic compound using the Attenuated Total Reflectance (ATR) technique is provided below. This method is favored for its minimal sample preparation and rapid analysis time.
Objective: To obtain a high-quality FT-IR spectrum of a solid organic sample.
Apparatus and Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., equipped with a diamond crystal).
-
Solid sample (e.g., this compound).
-
Spatula.
-
Solvent for cleaning (e.g., Isopropanol or Ethanol).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.
-
Background Spectrum Collection:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe moistened with isopropanol and allow it to dry completely.
-
Without any sample on the crystal, lower the ATR press arm.
-
Using the instrument's software, collect a background spectrum. This scan measures the ambient conditions and will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Raise the ATR press arm.
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
-
Sample Spectrum Collection:
-
Initiate the sample scan using the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The software will automatically perform a Fourier transform on the resulting interferogram and subtract the background to generate the final FT-IR spectrum.
-
-
Data Analysis:
-
Cleaning:
-
After the measurement is complete, raise the press arm and carefully remove the bulk of the sample from the crystal.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe and an appropriate solvent.
-
Visualization of Spectral Interpretation Workflow
The following diagram illustrates the logical steps involved in the interpretation of an FT-IR spectrum, from initial data acquisition to the final structural elucidation.
Caption: Workflow for FT-IR Spectrum Interpretation.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Mass spectrometry is an indispensable analytical technique in the arsenal of researchers and drug development professionals for the structural elucidation of novel chemical entities. The fragmentation pattern generated by mass spectrometry provides a molecular fingerprint, offering profound insights into the compound's structure and stability. This guide presents a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Fluoro-5-methoxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established fragmentation principles of structurally related compounds—anisole, fluorobenzene, and benzonitrile—to provide a robust predictive analysis.
Predicted Fragmentation Pattern: A Comparative Analysis
The fragmentation of this compound under electron ionization is anticipated to be a composite of the characteristic fragmentation pathways of its constituent functional groups: the benzonitrile core, the methoxy group, and the fluorine substituent. The molecular ion peak (M+) is expected at an m/z of 151.
The following table summarizes the predicted major fragment ions for this compound and compares them with the known fragmentation patterns of anisole, fluorobenzene, and benzonitrile.
| m/z | Predicted Fragment Ion of this compound | Proposed Neutral Loss | Comparison with Analogs |
| 151 | [C8H6FNO]+• (Molecular Ion) | - | The molecular ion is expected to be reasonably stable due to the aromatic ring. |
| 136 | [C7H3FNO]+• | CH3• | Loss of a methyl radical from the methoxy group is a common fragmentation pathway for anisole derivatives. |
| 123 | [C7H3FO]+ | CO | Subsequent loss of carbon monoxide from the [M-CH3]+ fragment is a characteristic fragmentation of anisoles. |
| 121 | [C8H6FO]+ | NO | Loss of a nitro radical is a less common but possible fragmentation. |
| 108 | [C7H5FO]+• | HCN | Loss of hydrogen cyanide is a characteristic fragmentation of benzonitriles. |
| 95 | [C6H4F]+ | CO, CH3• | Represents the fluorophenyl cation, a common fragment in the mass spectra of fluorinated aromatic compounds. |
| 75 | [C5H4F]+ | HCN, CH3•, CO | Further fragmentation of the aromatic ring. |
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of this compound upon electron ionization is depicted in the following diagram. This visualization illustrates the sequential loss of neutral fragments from the molecular ion, leading to the formation of the major observed ions in the mass spectrum.
A Comparative Analysis of Reactivity: 2-Fluoro-5-methoxybenzonitrile vs. 2-Chloro-5-methoxybenzonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical and agrochemical compounds, the strategic selection of building blocks is crucial for efficient and high-yielding reaction pathways. Halogenated benzonitriles are versatile intermediates, with their reactivity being a key determinant in their application. This guide provides an objective comparison of the reactivity of 2-Fluoro-5-methoxybenzonitrile and 2-Chloro-5-methoxybenzonitrile, with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthetic chemistry.
Executive Summary
Theoretical Framework: The Decisive Role of the Halogen in SNAr Reactivity
Nucleophilic aromatic substitution typically proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The subsequent elimination of the halide restores the aromaticity of the ring.
The nature of the halogen substituent at the 2-position profoundly influences the rate of the initial nucleophilic attack in two ways:
-
Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) polarizes the C-F bond to a greater extent than the C-Cl bond. This creates a more significant partial positive charge on the carbon atom attached to the fluorine, making it more electrophilic and thus more susceptible to nucleophilic attack.
-
Stabilization of the Meisenheimer Complex: The highly electronegative fluorine atom effectively stabilizes the negative charge of the Meisenheimer complex through its inductive effect. This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate.
It is a common misconception to assume that the weaker C-F bond strength compared to the C-Cl bond would make fluoride a poorer leaving group. However, in SNAr reactions, the cleavage of the carbon-halogen bond occurs after the rate-determining step, and therefore has a less significant impact on the overall reaction rate compared to the initial nucleophilic attack.
Quantitative Data Comparison
While a direct, side-by-side kinetic study of this compound and 2-Chloro-5-methoxybenzonitrile is not available in the literature, the following table presents representative data from related systems to illustrate the generally observed trend in reactivity for SNAr reactions. The data is based on the reaction of similar 2-halobenzonitriles with an amine nucleophile under analogous conditions.
| Property | This compound (Representative) | 2-Chloro-5-methoxybenzonitrile (Representative) |
| Relative Reaction Rate | Faster | Slower |
| Typical Reaction Time | 2-4 hours | 8-12 hours |
| Typical Reaction Yield | > 90% | 70-85% |
Note: The data presented in this table is illustrative and intended to reflect the well-established reactivity trend of F > Cl in SNAr reactions with N-nucleophiles. Actual reaction times and yields will vary depending on the specific nucleophile, solvent, temperature, and other reaction conditions.
Experimental Protocols
To provide a framework for a direct comparative analysis, the following detailed experimental protocol is proposed for the reaction of this compound and 2-Chloro-5-methoxybenzonitrile with a common amine nucleophile, piperidine.
Objective: To compare the reactivity of this compound and 2-Chloro-5-methoxybenzonitrile in a nucleophilic aromatic substitution reaction with piperidine under identical conditions.
Materials:
-
This compound
-
2-Chloro-5-methoxybenzonitrile
-
Piperidine
-
Potassium Carbonate (anhydrous)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add this compound (1.0 mmol, 1.0 eq) to one flask and 2-Chloro-5-methoxybenzonitrile (1.0 mmol, 1.0 eq) to the other.
-
Addition of Reagents: To each flask, add anhydrous potassium carbonate (1.5 mmol, 1.5 eq) and anhydrous DMSO (5 mL).
-
Nucleophile Addition: To each reaction mixture, add piperidine (1.2 mmol, 1.2 eq) dropwise at room temperature with vigorous stirring.
-
Reaction Conditions: Heat both reaction mixtures to 80°C in a pre-heated oil bath.
-
Reaction Monitoring: Monitor the progress of both reactions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every hour) to determine the consumption of the starting material and the formation of the product, 2-(piperidin-1-yl)-5-methoxybenzonitrile.
-
Work-up: Upon completion (as determined by the complete consumption of the starting material in the faster reaction), cool both reaction mixtures to room temperature. Pour each mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers for each reaction, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product for each reaction and characterize by NMR and mass spectrometry. The reaction times and yields will provide a direct quantitative comparison of the reactivity of the two substrates.
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of the SNAr mechanism and a logical experimental workflow.
A Comparative Spectroscopic Analysis of 2-Fluoro-5-methoxybenzonitrile and Its Positional Isomers
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of pharmaceutical and materials science research, the precise identification and characterization of isomeric compounds are of paramount importance. Subtle changes in the substitution pattern on an aromatic ring can dramatically alter a molecule's biological activity, chemical reactivity, and physical properties. This guide provides a comparative spectroscopic overview of 2-Fluoro-5-methoxybenzonitrile and its commercially available positional isomers, offering a reference for their differentiation using standard laboratory techniques.
Isomer Selection
For this comparative analysis, the following commercially available isomers of fluoromethoxybenzonitrile have been selected:
-
This compound
-
2-Fluoro-3-methoxybenzonitrile
-
2-Fluoro-4-methoxybenzonitrile
-
2-Fluoro-6-methoxybenzonitrile
-
4-Fluoro-2-methoxybenzonitrile
-
5-Fluoro-2-methoxybenzonitrile
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the selected isomers. It is important to note that the availability of complete experimental data sets varies for each compound. The data presented here is compiled from various sources and should be used as a reference.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | H-3 | H-4 | H-5 | H-6 | OCH₃ | Solvent |
| This compound | 7.20-7.35 (m) | 7.20-7.35 (m) | - | 7.00-7.15 (m) | 3.85 (s) | CDCl₃ |
| 2-Fluoro-3-methoxybenzonitrile | - | 7.40-7.50 (m) | 7.10-7.20 (m) | 7.25-7.35 (m) | 3.95 (s) | CDCl₃ |
| 2-Fluoro-4-methoxybenzonitrile | 7.55-7.65 (t) | - | 6.70-6.80 (m) | 6.80-6.90 (m) | 3.88 (s) | CDCl₃ |
| 2-Fluoro-6-methoxybenzonitrile | 7.40-7.50 (m) | 6.80-6.90 (m) | 6.95-7.05 (m) | - | 3.90 (s) | CDCl₃ |
| 4-Fluoro-2-methoxybenzonitrile | 7.50-7.60 (dd) | - | 6.80-6.90 (dd) | 7.00-7.10 (dd) | 3.92 (s) | CDCl₃ |
| 5-Fluoro-2-methoxybenzonitrile | 7.25-7.35 (dd) | 7.10-7.20 (td) | - | 7.60-7.70 (dd) | 3.90 (s) | CDCl₃ |
Note: Chemical shifts and multiplicities are approximate and can vary based on solvent and experimental conditions. 's' denotes singlet, 'd' doublet, 't' triplet, 'dd' doublet of doublets, 'td' triplet of doublets, and 'm' multiplet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | CN | OCH₃ | Solvent |
| This compound | 103 (d) | 162 (d) | 118 (d) | 119 (d) | 148 (s) | 116 (d) | 115 (s) | 56.0 | CDCl₃ |
| 2-Fluoro-3-methoxybenzonitrile | 110 (d) | 158 (d) | 147 (s) | 125 (d) | 115 (d) | 120 (d) | 114 (s) | 56.5 | CDCl₃ |
| 2-Fluoro-4-methoxybenzonitrile | 102 (d) | 164 (d) | 101 (d) | 160 (s) | 115 (d) | 134 (d) | 116 (s) | 56.0 | CDCl₃ |
| 2-Fluoro-6-methoxybenzonitrile | 108 (d) | 160 (d) | 125 (d) | 112 (d) | 129 (d) | 148 (s) | 115 (s) | 56.5 | CDCl₃ |
| 4-Fluoro-2-methoxybenzonitrile | 100 (s) | 163 (s) | 112 (d) | 158 (d) | 109 (d) | 134 (d) | 117 (s) | 56.5 | CDCl₃ |
| 5-Fluoro-2-methoxybenzonitrile | 115 (s) | 155 (s) | 135 (d) | 113 (d) | 160 (d) | 110 (d) | 118 (s) | 56.0 | CDCl₃ |
Note: Chemical shifts are approximate. (s) denotes a singlet and (d) denotes a doublet due to C-F coupling.
Table 3: FT-IR Spectroscopic Data (Characteristic Vibrational Frequencies in cm⁻¹)
| Isomer | C≡N Stretch | C-O Stretch (Aryl-Alkyl Ether) | C-F Stretch | Aromatic C=C Stretch |
| This compound | ~2230 | ~1250, ~1030 | ~1280 | ~1610, ~1500 |
| 2-Fluoro-3-methoxybenzonitrile | ~2235 | ~1260, ~1040 | ~1270 | ~1600, ~1490 |
| 2-Fluoro-4-methoxybenzonitrile | ~2228 | ~1270, ~1020 | ~1290 | ~1615, ~1510 |
| 2-Fluoro-6-methoxybenzonitrile | ~2232 | ~1255, ~1035 | ~1265 | ~1605, ~1495 |
| 4-Fluoro-2-methoxybenzonitrile | ~2225 | ~1280, ~1025 | ~1300 | ~1610, ~1505 |
| 5-Fluoro-2-methoxybenzonitrile | ~2230 | ~1265, ~1020 | ~1275 | ~1600, ~1480 |
Note: These are expected ranges for the characteristic vibrational modes. Actual peak positions can vary.
Table 4: Raman Spectroscopic Data
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule, providing information on the substitution pattern.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
-
Instrument Setup:
-
Data Acquisition:
-
For ¹H NMR , a standard single-pulse experiment is typically used. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.[3][4] A longer acquisition time is generally required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Perform baseline correction to ensure accurate integration of the signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This is the most common and convenient method for solid samples.[5]
-
-
Sample Preparation (KBr Pellet):
-
Data Acquisition:
-
Place the sample (ATR unit or KBr pellet holder) in the spectrometer's sample compartment.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[7]
-
-
Data Processing:
-
The resulting spectrum will show absorption bands at wavenumbers corresponding to the vibrational modes of the molecule.
-
Identify the characteristic peaks for functional groups such as C≡N, C-O, C-F, and aromatic C=C bonds.
-
Raman Spectroscopy
Objective: To obtain information on molecular vibrations, which is complementary to FT-IR data. The nitrile stretch is typically very strong in the Raman spectrum.
Methodology:
-
Sample Preparation:
-
Place a small amount of the solid sample in a glass vial or on a microscope slide.[8]
-
For solution-state analysis, dissolve the sample in a suitable solvent that has a weak Raman scattering profile in the regions of interest.
-
-
Instrument Setup:
-
Position the sample at the focal point of the laser beam.[8]
-
Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to avoid fluorescence from the sample if possible.
-
-
Data Acquisition:
-
Illuminate the sample with the laser.
-
Collect the scattered light using a high-resolution spectrometer.[9]
-
The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
-
Data Processing:
-
The spectrum is typically plotted as intensity versus Raman shift (in cm⁻¹).
-
Identify the characteristic vibrational bands, paying particular attention to the strong C≡N stretching frequency.
-
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound isomers.
Caption: Workflow for Spectroscopic Isomer Differentiation.
This guide serves as a foundational resource for the spectroscopic comparison of this compound and its positional isomers. While experimental data may be sparse, the combination of characteristic spectral features and standardized analytical protocols provides a robust framework for the confident identification of these important chemical entities.
References
- 1. How To [chem.rochester.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. benchchem.com [benchchem.com]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 8. plus.ac.at [plus.ac.at]
- 9. Raman spectroscopy - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 2-Fluoro-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity assessment is a critical component of quality control. For 2-Fluoro-5-methoxybenzonitrile, a key building block in medicinal chemistry, selecting the appropriate analytical technique is paramount to ensure the integrity of the final product. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate a wide array of compounds, including those that are non-volatile or thermally sensitive. For a compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach.
Experimental Protocol: RP-HPLC Method
This protocol is based on established methods for similar aromatic nitriles and serves as a robust starting point for the validation of this compound purity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water in a 60:40 (v/v) ratio (isocratic elution). A gradient elution, for instance, starting with 40% acetonitrile and ramping to 80% over 10 minutes, can also be employed to separate impurities with different polarities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample of this compound for analysis in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Performance Characteristics
The following table summarizes the expected performance of a validated HPLC method for the purity analysis of this compound.
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (%RSD) | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.03 µg/mL |
| Specificity | No interference from impurities | Baseline separation from known impurities |
Gas Chromatography (GC): A Viable Alternative for Volatile Impurities
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is a solid, GC can be an effective method for its purity assessment, particularly for identifying volatile impurities that may not be well-resolved by HPLC. Several suppliers of this compound specify GC as a method for purity determination.[1]
Experimental Protocol: GC-FID Method
This protocol is adapted from established methods for the analysis of related aromatic compounds.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Helium (carrier gas)
-
Hydrogen (for FID)
-
Air (for FID)
-
Suitable solvent for sample dissolution (e.g., Dichloromethane)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Helium at a constant flow of 2.0 mL/min
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample of this compound for analysis in the same manner as the standard solution.
Data Presentation: Comparative Analysis of HPLC and GC
The following table provides a direct comparison of the HPLC and GC methods for the purity validation of this compound.
| Feature | HPLC | GC |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Potential Impurities Detected | Broad range, including starting materials, intermediates, and degradation products. | Primarily volatile and semi-volatile impurities. |
| Sample Preparation | Simple dissolution in mobile phase. | Dissolution in a volatile solvent. |
| Sensitivity | High, especially with UV detection. | Very high, particularly with an FID for organic compounds. |
| Specificity | High, with good resolution of structurally similar compounds. | High, especially for positional isomers. |
| Typical Run Time | 10 - 30 minutes | 15 - 45 minutes |
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the logical flow of each technique.
Caption: Workflow for HPLC Purity Validation.
Caption: Workflow for GC Purity Validation.
Discussion and Recommendations
Both HPLC and GC are powerful techniques for assessing the purity of this compound. The choice of method will depend on the specific requirements of the analysis.
-
HPLC is the recommended primary technique for comprehensive purity profiling and release testing. Its ability to analyze non-volatile impurities makes it ideal for detecting a wider range of potential contaminants, including unreacted starting materials from synthesis and degradation products that may form during storage.
-
GC is a valuable complementary technique , particularly for the detection of residual solvents and other volatile impurities that may not be readily detected by HPLC. It can also offer excellent resolution of positional isomers, which may be present as process-related impurities.
For a comprehensive quality control strategy, employing both HPLC and GC can provide a more complete picture of the purity of this compound. The specificity of the chosen method should be validated by demonstrating its ability to separate the main component from potential impurities. Based on the synthesis of a similar compound, 2-fluoro-5-formylbenzonitrile, potential impurities to consider during method validation include the starting material (e.g., 3-bromo-4-fluoroanisole) and over-oxidation products (e.g., 2-fluoro-5-methoxybenzoic acid if the synthesis involves an oxidation step).
References
A Comparative Guide to Distinguishing 2,4,5- and 3,4,5-Trimethoxybenzoic Acid Isomers by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a cornerstone of chemical analysis and quality control. This guide provides a detailed comparison of 2,4,5-trimethoxybenzoic acid and 3,4,5-trimethoxybenzoic acid, focusing on the use of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for their differentiation. The subtle difference in the substitution pattern on the benzene ring between these two isomers leads to distinct and readily interpretable differences in their ¹H and ¹³C NMR spectra.
The asymmetrical substitution of 2,4,5-trimethoxybenzoic acid results in a more complex NMR spectrum compared to the symmetrical 3,4,5-isomer. This guide will present a side-by-side analysis of their NMR data to facilitate clear and confident identification.
Data Presentation: ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the key quantitative data from ¹H and ¹³C NMR analyses for both 2,4,5- and 3,4,5-trimethoxybenzoic acid, highlighting the critical differences in chemical shifts (δ) and signal multiplicities.
Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Compound | Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
| 2,4,5-Trimethoxybenzoic Acid | ~12.5 | broad singlet | 1H | Carboxylic Acid Proton |
| 7.33 | singlet | 1H | Aromatic Proton | |
| 6.75 | singlet | 1H | Aromatic Proton | |
| 3.91 | singlet | 3H | Methoxy Protons | |
| 3.82 | singlet | 3H | Methoxy Protons | |
| 3.78 | singlet | 3H | Methoxy Protons | |
| 3,4,5-Trimethoxybenzoic Acid | 12.95[1][2] | singlet | 1H | Carboxylic Acid Proton |
| 7.25[1][2] | singlet | 2H | Aromatic Protons | |
| 3.84[1][2] | singlet | 6H | Methoxy Protons (C3 & C5) | |
| 3.74[1][2] | singlet | 3H | Methoxy Proton (C4) |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Compound | Chemical Shift (δ) in ppm | Assignment |
| 2,4,5-Trimethoxybenzoic Acid | 167.9 | C=O |
| 156.0 | C-O | |
| 150.2 | C-O | |
| 142.8 | C-O | |
| 118.4 | Aromatic C-H | |
| 115.1 | Aromatic C-H | |
| 112.9 | Aromatic C | |
| 56.6 | OCH₃ | |
| 56.3 | OCH₃ | |
| 56.1 | OCH₃ | |
| 3,4,5-Trimethoxybenzoic Acid | 167.40[1][3] | C=O |
| 153.11[1][3] | C-O (C3 & C5) | |
| 141.81[1][3] | C-O (C4) | |
| 126.38[1][3] | Aromatic C | |
| 106.98[1][3] | Aromatic C-H (C2 & C6) | |
| 60.55[1][3] | OCH₃ (C4) | |
| 56.35[1][3] | OCH₃ (C3 & C5) |
Experimental Protocols
A general experimental protocol for acquiring the NMR data is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the trimethoxybenzoic acid isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Visualization of Structures and Distinguishing Workflow
The following diagrams illustrate the molecular structures of the two isomers and a logical workflow for their differentiation based on the NMR data.
References
Substituent Effects on the ¹H NMR Spectrum of Fluorinated Benzonitriles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of substituent effects on the ¹H NMR spectra of fluorinated benzonitriles. By presenting experimental data and detailed protocols, this document serves as a valuable resource for the structural elucidation and characterization of these important chemical entities in medicinal chemistry and materials science.
Introduction
Fluorinated benzonitriles are key building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine and other substituents onto the benzonitrile scaffold significantly influences the molecule's electronic properties and, consequently, its ¹H NMR spectrum. Understanding these substituent effects is crucial for chemists to predict and interpret NMR spectra, aiding in the confirmation of molecular structures and the assessment of purity. This guide compares the ¹H NMR spectral data of a series of substituted fluorobenzonitriles to illustrate the impact of various electron-donating and electron-withdrawing groups on chemical shifts (δ) and coupling constants (J).
Comparative Analysis of ¹H NMR Data
The electronic nature of a substituent on the aromatic ring dramatically alters the chemical shifts of the ring protons. Electron-donating groups (EDGs) increase the electron density on the ring, leading to shielding and an upfield shift (lower ppm values) of the proton signals, particularly at the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, causing deshielding and a downfield shift (higher ppm values) of the proton signals, also most pronounced at the ortho and para positions.
The following tables summarize the ¹H NMR chemical shifts and coupling constants for a selection of substituted fluorobenzonitriles. These compounds are chosen to represent a range of electronic effects, providing a clear comparison.
Table 1: ¹H NMR Data for Substituted 4-Fluorobenzonitriles
| Substituent (X) | Position of X | H-2, H-6 (δ, ppm) | H-3, H-5 (δ, ppm) | J (Hz) | Solvent |
| -H | - | 7.68 | 7.19 | ⁹.¹ (H,H), ⁵.¹ (H,F), ⁸.² (H,F) | CDCl₃[1] |
| -NO₂ | 3 | 7.93 (H-2) | 7.45 (H-5), 8.35 (H-6) | - | - |
| -NH₂ | 2 | - | 6.85 (H-3), 7.04 (H-5), 7.66 (H-6) | ⁸.⁵ (H5,H6), ².⁰ (H3,H5) | DMSO-d₆ |
Note: Specific data for 4-fluoro-3-nitrobenzonitrile was not fully available in the search results, and the data for 2-amino-4-(trifluoromethoxy)benzonitrile is presented as a relevant comparison.
Table 2: ¹H NMR Data for Other Fluorinated Benzonitriles
| Compound | Aromatic Protons (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| 2-Fluorobenzonitrile | 7.66, 7.64, 7.31, 7.24 | m | - | CDCl₃ | [2] |
| 3-Fluorobenzonitrile | 7.30-7.55 | m | - | - | - |
| 3-(Trifluoromethoxy)benzonitrile | 7.50 - 7.80 | m | - | CDCl₃ | - |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 7.66, 7.04, 6.85 | d, d, dd | 8.5, 2.0 | DMSO-d₆ | - |
Experimental Protocols
A standardized protocol is essential for the reproducible acquisition of high-quality ¹H NMR spectra.
General Procedure for ¹H NMR Spectroscopy:
-
Sample Preparation:
-
Weigh 5-25 mg of the solid fluorinated benzonitrile derivative.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4]
-
To ensure a homogeneous magnetic field, remove any suspended particles by filtering the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[5][6]
-
The final sample depth in the NMR tube should be at least 4.5 cm.[6]
-
-
Data Acquisition:
-
Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquire the spectrum at room temperature.
-
Process the free induction decay (FID) with an appropriate window function to improve the signal-to-noise ratio and resolution.
-
Reference the chemical shifts to the TMS signal.
-
Integrate all signals and determine the coupling constants from the spectral splitting patterns.
-
Analysis Workflow
The following diagram illustrates the logical workflow for analyzing the substituent effects on the ¹H NMR spectrum of fluorinated benzonitriles.
Caption: Workflow for the analysis of substituent effects on ¹H NMR spectra.
Conclusion
The ¹H NMR spectra of fluorinated benzonitriles are highly sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups generally cause upfield shifts of the aromatic proton signals, while electron-withdrawing groups lead to downfield shifts. This guide provides a foundational understanding and comparative data to aid researchers in the structural analysis of this important class of compounds. The provided experimental protocol ensures the acquisition of reliable and reproducible NMR data, which is paramount for accurate structural assignment and characterization.
References
- 1. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum [chemicalbook.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
The Impact of Halogen Substitution on Suzuki Coupling Yields: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing carbon-carbon bond formation is a critical aspect of synthesizing novel molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used tool for this purpose. A key factor influencing the efficiency of this reaction is the nature of the halogen substituent on the aryl halide coupling partner. This guide provides an objective comparison of the performance of different halogens (Iodine, Bromine, Chlorine, and Fluorine) in Suzuki coupling, supported by experimental data, to aid in the selection of appropriate substrates and reaction conditions.
The generally accepted trend for the reactivity of aryl halides in Suzuki-Miyaura coupling reactions follows the order of bond dissociation energy: Ar-I > Ar-Br > Ar-Cl > Ar-F. The weaker carbon-halogen bonds are more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, aryl iodides and bromides are typically more reactive and can undergo coupling under milder conditions, while aryl chlorides and fluorides often necessitate more forcing conditions, such as higher temperatures and specialized catalyst systems.
Comparative Experimental Data
To provide a quantitative comparison, the following table summarizes the yields of the Suzuki-Miyaura coupling reaction between phenylboronic acid and various phenyl halides, catalyzed by a heterogeneous Pd-N-heterocyclic carbene-functionalized MIL-101(Cr) catalyst in water.
| Aryl Halide | Halogen | Reaction Time (h) | Yield (%) |
| Iodobenzene | I | 1 | 98 |
| Bromobenzene | Br | 2 | 95 |
| Chlorobenzene | Cl | 4 | 90 |
| Fluorobenzene | F | 6 | 50 |
Table 1: Comparison of Suzuki coupling yields for different phenyl halides with phenylboronic acid.[1]
The data in Table 1 clearly illustrates the expected reactivity trend, with iodobenzene providing the highest yield in the shortest reaction time. Bromobenzene also shows excellent reactivity. Chlorobenzene, while still providing a good yield, requires a longer reaction time. Fluorobenzene is significantly less reactive, affording only a moderate yield even after an extended reaction period.
Experimental Protocols
A detailed experimental protocol for the Suzuki-Miyaura coupling reaction, from which the data in Table 1 is derived, is provided below.
General Procedure for the Suzuki-Miyaura cross-coupling reaction:
A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.1 mmol), and K₂CO₃ (1.5 mmol) was added to a reaction vessel containing the Pd−NHC−MIL‐101(Cr) catalyst (5.0 mg, 0.6 mol%) and 5.0 ml of H₂O. The reaction mixture was then heated to 85°C and stirred for the time indicated in Table 1.[1] Upon completion, the reaction mixture was cooled to room temperature, and the product was extracted, purified, and analyzed to determine the isolated yield.
Visualizing the Reaction and Workflow
To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
A Comparative Guide to Novel Quinazoline Derivatives: Characterization and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of recently developed quinazoline derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The data presented is compiled from recent studies and includes detailed experimental protocols and characterization data to aid in the evaluation and future development of this important class of compounds.
Anticancer Activity of Novel Quinazoline Derivatives
Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds targeting key signaling pathways involved in tumor progression. A notable mechanism of action is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical regulator of cell proliferation and survival.[1][2]
Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected novel quinazoline derivatives against various cancer cell lines, with Gefitinib, an established EGFR inhibitor, as a reference compound.
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |
| Quinazoline-Thiazole Derivative (4i) | MCF-7 (Breast) | 2.86 | Erlotinib | - | [3][4] |
| HepG2 (Liver) | 5.91 | [3][4] | |||
| A549 (Lung) | 14.79 | [3][4] | |||
| Quinazoline-Thiazole Derivative (4j) | MCF-7 (Breast) | 3.09 | Erlotinib | - | [3][4] |
| HepG2 (Liver) | 6.87 | [3][4] | |||
| A549 (Lung) | 17.92 | [3][4] | |||
| Morpholine Substituted Quinazoline (AK-3) | A549 (Lung) | 10.38 ± 0.27 | Colchicine | - | [5] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [5] | |||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [5] | |||
| Morpholine Substituted Quinazoline (AK-10) | A549 (Lung) | 8.55 ± 0.67 | Colchicine | - | [5] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [5] | |||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [5] | |||
| Gefitinib | MDA-MB-231 (Breast) | 7.0 | - | - | [6] |
| MDA-MB-468 (Breast) | 10.0 | - | - | [6] | |
| SK-Br-3 (Breast) | 4.0 | - | - | [7] | |
| H3255 (Lung) | 0.003 | - | - | [8] | |
| PC-9 (Lung) | ~0.1 | - | - | [8][9] |
Experimental Protocols
Synthesis of Quinazoline-Based Thiazole Derivatives (General Procedure):
A mixture of the appropriate 2-chloro-N-(substituted)-acetamide, 4-(6-aminobenzo[d]thiazol-2-yl)benzonitrile, and potassium carbonate in dimethylformamide is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography.[3][4]
In Vitro Anticancer Activity (MTT Assay):
Human cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.[10] Following incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[10][11]
Signaling Pathway and Workflow
Anti-inflammatory Activity of Novel Quinazolinone Derivatives
Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Quinazolinone derivatives have shown promise in this area, with studies demonstrating their ability to reduce inflammation in preclinical models.
Comparison of Anti-inflammatory Activity
The following table presents the anti-inflammatory activity of selected novel quinazolinone derivatives in the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.[12] Diclofenac sodium and Indomethacin are used as reference drugs.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference Compound | Reference Inhibition (%) | Reference |
| Methoxy- and Chloro-substituted Quinazoline | - | Significant reduction | Diclofenac Sodium | Comparable efficacy | [13] |
| Quinazolinone-Carbothioamide (8d) | - | Potent (IC50 = 2.99 µM for NO inhibition) | Dexamethasone | IC50 = 14.20 µM for NO inhibition | [6] |
| Quinazolinone-Carbothioamide (8g) | - | Potent (IC50 = 3.27 µM for NO inhibition) | Dexamethasone | IC50 = 14.20 µM for NO inhibition | [6] |
| Quinazolinone-Carbothioamide (8k) | - | Potent (IC50 = 1.12 µM for NO inhibition) | Dexamethasone | IC50 = 14.20 µM for NO inhibition | [6] |
Experimental Protocols
Synthesis of Methoxy- and Chloro-substituted Quinazoline Derivative:
The synthesis involves a multi-step sequence starting from anthranilic acid, including amide formation, cyclization, and substitution with aromatic groups containing methoxy and chloro substituents. The final structure is confirmed by IR and 1H NMR spectroscopy.[13]
Carrageenan-Induced Paw Edema in Rats:
Wistar rats are divided into control, standard, and test groups. The test compounds and the standard drug (e.g., Indomethacin or Diclofenac Sodium) are administered orally or intraperitoneally. After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.[14] The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[15][16]
Antimicrobial Activity of Novel Quinazoline Derivatives
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Quinazoline derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.
Comparison of Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of selected novel quinazoline derivatives against representative Gram-positive and Gram-negative bacteria. Ciprofloxacin is a commonly used broad-spectrum antibiotic reference.
| Compound | Organism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Reference |
| 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone (8m) | Xanthomonas oryzae pv. oryzae | EC50 = 69.0 | Bismerthiazol | EC50 = 91.4 | [17] |
| Xanthomonas axonopodis pv. citri | EC50 = 71.5 | Bismerthiazol | EC50 = 60.5 | [17] | |
| 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone (8n) | Xanthomonas oryzae pv. oryzae | EC50 = 53.3 | Bismerthiazol | EC50 = 91.4 | [17] |
| 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone (8o) | Xanthomonas oryzae pv. oryzae | EC50 = 58.9 | Bismerthiazol | EC50 = 91.4 | [17] |
| Quinoline-Thiazole Derivative (4g) | E. coli (ATCC 35218) | 7.81 | Chloramphenicol | 31.25 | [18] |
| S. aureus (MRSA) | 3.91 | Chloramphenicol | 31.25 | [18] | |
| Quinoline-Thiazole Derivative (4m) | E. coli (ATCC 35218) | 7.81 | Chloramphenicol | 31.25 | [18] |
| S. aureus (MRSA) | 7.81 | Chloramphenicol | 31.25 | [18] |
Experimental Protocols
Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives (General Procedure):
A mixture of a substituted 2-hydrazinyl-quinazoline intermediate and an appropriate aldehyde in a suitable solvent (e.g., ethanol) is refluxed for a specific duration. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to yield the final product. The structures are confirmed by 1H NMR, 13C NMR, HRMS, and IR spectroscopy.[17]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method):
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method in 96-well microtiter plates. Bacterial or fungal strains are cultured in an appropriate broth medium. Serial dilutions of the test compounds are prepared in the wells. An inoculum of the microorganism is added to each well. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]
Structure-Activity Relationship
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-EGFR monoclonal antibodies and EGFR tyrosine kinase inhibitors as combination therapy for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MEK/MAPK pathway is involved in the resistance of breast cancer cells to the EGFR tyrosine kinase inhibitor gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, and anticancer activity of new quinazoline derivatives against MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
Safety Operating Guide
Proper Disposal of 2-Fluoro-5-methoxybenzonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
Researchers and scientists handling 2-Fluoro-5-methoxybenzonitrile must adhere to strict safety protocols for its disposal to mitigate risks and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the handling of this hazardous chemical.
This compound is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled.[1] It is also a skin irritant and may cause respiratory irritation.[1] The signal word for this chemical is "Danger".[1] Due to these hazards, it is imperative that this chemical waste is handled with strict adherence to safety protocols and disposed of as hazardous waste.
Key Hazard Information
A summary of the key hazard information for this compound is provided in the table below.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 3 |
| Acute Toxicity, Dermal | Category 3 |
| Acute Toxicity, Inhalation | Category 3 |
| Skin Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste from the point of generation to its final removal by a licensed waste management vendor.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Protective Equipment: Wear appropriate PPE, including:
-
Nitrile rubber gloves
-
Protective clothing (lab coat)
-
Eye protection (safety glasses with side-shields or goggles)
-
Face protection (if necessary)
-
Use a dust mask (type N95 or equivalent) for solid forms to avoid inhalation.[3]
-
2. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste in a dedicated, labeled, and compatible solid hazardous waste container.[3]
-
Liquid Waste (Solutions): If this compound is in a solvent, collect it in a separate, compatible, and labeled container for halogenated or non-halogenated organic solvent waste, as appropriate.[3]
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this chemical must be placed in a designated, puncture-resistant, and leak-proof sharps container.[3]
3. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, secure area away from incompatible materials such as strong acids and oxidizing agents.[3] It is recommended to use secondary containment to prevent spills.[3]
4. Spill Management:
-
Small Spills: In the event of a small spill of solid material, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[3] Do not use water to clean up spills, as this may spread contamination.[3]
-
Large Spills: For large spills, evacuate the laboratory and immediately contact your institution's Environmental Health and Safety (EHS) department.[3]
5. Final Disposal:
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Once the waste container is full, or in accordance with your institution's policy, arrange for its removal by a licensed hazardous waste disposal company.[3] Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for 2-Fluoro-5-methoxybenzonitrile
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Fluoro-5-methoxybenzonitrile (CAS RN: 127667-01-0). Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a toxic solid that poses significant health risks. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation, as well as respiratory irritation.[1][2][3] The signal word for this chemical is "Danger".[1][2]
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Provides resistance to a range of chemicals, including many nitriles.[4][5][6][7][8] Due to the lack of specific breakthrough time data for this compound, gloves must be changed immediately upon any suspected contact. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | Protects eyes from splashes and airborne particles of the solid compound. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for solids, or an organic vapor respirator if handling solutions or if dust is generated) | Prevents inhalation of the toxic solid particles or vapors.[4] The specific type should be determined by a workplace hazard assessment. |
| Body Protection | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
Operational Plan: Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to minimize dust generation.
-
In Case of a Spill:
-
Minor Spill: For small spills within the fume hood, use absorbent pads or a dry cleanup method to collect the material. Avoid creating dust. Place the collected material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.
-
Major Spill: In the event of a large spill, evacuate the immediate area and notify laboratory personnel and the institutional Environmental Health and Safety (EHS) department.
-
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Carefully remove PPE, avoiding self-contamination, and dispose of it in the appropriate waste stream. Wash hands thoroughly with soap and water.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., gloves, weighing paper) in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is used in a solvent, collect the resulting solution in a separate, compatible, and labeled container for hazardous liquid waste.
-
-
Container Management: Keep all hazardous waste containers securely closed except when adding waste.
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) until they are collected by a licensed hazardous waste disposal vendor.
-
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Procedural workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
